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Foundational

3-Hydroxy-N,4-dimethylbenzamide CAS 348165-50-4

An In-Depth Technical Guide to 3-Hydroxy-N,4-dimethylbenzamide (CAS 348165-50-4) and Its Isomeric Landscape This document provides a comprehensive technical overview intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxy-N,4-dimethylbenzamide (CAS 348165-50-4) and Its Isomeric Landscape

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals working with novel benzamide derivatives. Given the limited publicly available data for 3-Hydroxy-N,4-dimethylbenzamide, this guide establishes a predictive framework by synthesizing information from its close structural isomers and related analogs. This approach offers field-proven insights into its synthesis, characterization, potential biological activities, and handling protocols.

Introduction and Structural Elucidation

3-Hydroxy-N,4-dimethylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. The specific substitution pattern—a hydroxyl group at the 3-position, a methyl group at the 4-position, and a single methyl group on the amide nitrogen—suggests a molecule with potential for diverse chemical interactions, including hydrogen bonding and aromatic stacking.

It is critical to note a discrepancy in the public domain regarding CAS 348165-50-4, which is sometimes associated with the related structure, 3-hydroxy-N-methoxy-4-methylbenzamide[1]. This guide will focus on the named compound, 3-Hydroxy-N,4-dimethylbenzamide, and will draw heavily on data from its more thoroughly characterized isomers, primarily 3-hydroxy-N,N-dimethylbenzamide (the N,N-dimethyl analog) and N,4-dimethylbenzamide [2].

Physicochemical Properties: A Comparative Analysis

To provide a practical baseline for researchers, the following table compares the computed properties of the target compound with the known properties of its close structural analogs. Such data is crucial for designing purification strategies, predicting solubility, and understanding potential bioavailability.

Property3-Hydroxy-N,4-dimethylbenzamide (Predicted)3-hydroxy-N,N-dimethylbenzamide[3]4-hydroxy-N,N-dimethylbenzamide[4]
CAS Number 348165-50-4 (Disputed)15789-03-420876-99-7
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
InChI Key Predicted: GXYKESMXHVNYNW-UHFFFAOYSA-NTULKODADVOEVTR-UHFFFAOYSA-NUJCPSWBVHQROQF-UHFFFAOYSA-N
Melting Point N/A133 °C[5]Solid (form)[6][7]
Boiling Point N/A344.0 ± 25.0 °C at 760 mmHg[5]N/A
XLogP3 N/A1.40.6

Synthesis and Purification Strategy

While a specific, validated synthesis for 3-Hydroxy-N,4-dimethylbenzamide is not prominently published, a robust synthetic route can be designed based on established organic chemistry principles for benzamide formation. The most logical approach involves the amidation of a corresponding carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 3-hydroxy-4-methylbenzoic acid. This method offers high regioselectivity and utilizes standard, well-understood reactions.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-Hydroxy-4-methylbenzoic acid B 3-Hydroxy-4-methylbenzoyl chloride Reagent1 SOCl₂ or (COCl)₂ in DCM A->Reagent1 C 3-Hydroxy-N,4-dimethylbenzamide Reagent2 Methylamine (CH₃NH₂) Pyridine or Et₃N B->Reagent2 Reagent1->B Activation Reagent2->C Nucleophilic Acyl Substitution

Caption: Proposed two-step synthesis of 3-Hydroxy-N,4-dimethylbenzamide.

Detailed Experimental Protocol (Predictive)

This protocol is a self-validating system; successful progression to each subsequent step is contingent on the characterization and purity assessment of the intermediate.

Step 1: Synthesis of 3-Hydroxy-4-methylbenzoyl chloride

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The DMF catalyst accelerates the reaction via the formation of a Vilsmeier intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas (HCl and CO). The reaction is complete when gas evolution ceases.

  • Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Synthesis of 3-Hydroxy-N,4-dimethylbenzamide

  • Setup: Dissolve the crude 3-hydroxy-4-methylbenzoyl chloride in anhydrous DCM (10 mL/g) and cool the solution to 0 °C in an ice bath.

  • Amidation: In a separate flask, prepare a solution of methylamine (2.2 eq, as a solution in THF or water) and a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq) in DCM. Add this solution dropwise to the acid chloride solution.

    • Causality: An excess of methylamine and the presence of a base are crucial. The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Hydroxy-N,4-dimethylbenzamide.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Characterization Workflow

G Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS or GC-MS) Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment (>95%) HPLC->Purity

Caption: Standard workflow for the analytical characterization of the target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Expect three distinct signals in the aromatic region (~6.8-7.5 ppm). The protons on the benzene ring will show coupling patterns (doublets and singlets) consistent with a 1,2,4-trisubstituted ring.

    • N-Methyl Protons: A singlet or doublet (depending on rotation around the C-N amide bond and solvent) around 2.8-3.1 ppm, integrating to 3H.

    • Aryl-Methyl Protons: A sharp singlet around 2.2-2.4 ppm, integrating to 3H.

    • Hydroxyl Proton: A broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically >9.0 ppm in DMSO-d₆).

  • ¹³C NMR: Expect 9 distinct carbon signals, including signals for the carbonyl carbon (~170 ppm), the aromatic carbons (110-160 ppm), and the two methyl carbons (one aryl-C at ~20 ppm and one N-methyl-C at ~26 ppm). Published data for isomers can provide more precise shift predictions[8].

2. Mass Spectrometry (MS)

  • Method: Electrospray ionization (ESI) is recommended.

  • Expected Ion: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 166.08. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

3. Chromatographic Purity

  • Method: A standard reverse-phase HPLC method is suitable for purity determination.

  • Protocol:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: The method should demonstrate good linearity, precision, and accuracy, with a correlation coefficient >0.99[9][10].

Potential Biological Activity and Mechanism of Action (Exploratory)

While no specific biological data exists for 3-Hydroxy-N,4-dimethylbenzamide, the benzamide scaffold is a well-known pharmacophore present in numerous bioactive compounds. The N-hydroxybenzamide moiety, in particular, is a classic zinc-binding group found in many enzyme inhibitors.

Hypothesis: Histone Deacetylase (HDAC) Inhibition

A strong hypothesis is that derivatives of this compound could function as HDAC inhibitors. N-hydroxybenzamide derivatives are known to chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition[11].

Caption: Hypothetical chelation of the active site zinc ion in an HDAC by an N-hydroxy analog.

This inhibitory action can lead to hyperacetylation of histones, altering chromatin structure and gene expression, which has therapeutic applications in oncology and other areas. Benzamide derivatives have also been investigated for pesticidal and other biological activities[12].

Safety, Handling, and Storage

Based on the GHS classifications for closely related isomers like 3-hydroxy-N,N-dimethylbenzamide, the target compound should be handled with care.

GHS Hazard Profile (Anticipated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[3][4].

  • Skin Irritation (Category 2): Causes skin irritation[3][4].

  • Eye Irritation (Category 2A): Causes serious eye irritation[3][4].

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[3][4].

Standard Handling Protocol
  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles[13][14].

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors[13][14].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest[13].

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up[13][14].

Conclusion

3-Hydroxy-N,4-dimethylbenzamide is a compound with significant potential for further investigation in drug discovery and chemical biology. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, purification, characterization, and safe handling. By leveraging comparative data from its isomers and applying established chemical principles, researchers are well-equipped to explore the properties and potential applications of this novel molecule.

References

  • Benchchem. (n.d.). 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2.
  • National Center for Biotechnology Information. (n.d.). 3-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 637524. PubChem.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide | C10H14N2O2 | CID 72224247. PubChem.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 4-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 309822. PubChem.
  • Université du Luxembourg. (2025). 3-hydroxy-n,n-dimethylbenzamide (C9H11NO2). PubChemLite.
  • TCI Chemicals. (2025, July 16). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-N,N-dimethylbenzamide | 15789-03-4.
  • (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-N,N-dimethylbenzamide AldrichCPR.
  • ChemBK. (2024, April 9). N,N-dimethylbenzamide.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-N,N-dimethylbenzamide AldrichCPR.
  • ChemicalBook. (n.d.). Benzamide, 3-hydroxy-N,N-dimethyl-4-nitro- | 1369878-15-8.
  • MOLBASE. (n.d.). 3-hydroxy-N-methoxy-4-methylbenzamide|348165-51-5.
  • NIST. (n.d.). 3,4-Dimethylbenzamide. NIST Chemistry WebBook.
  • Fluorochem. (n.d.). 3-Fluoro-n,4-dimethylbenzamide.
  • Liu, Y., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, 15(11), 2009.
  • ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-N,N-dimethylbenzamide AldrichCPR.
  • ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Nature. (2005, January 30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • Xu, G. L., & Cheng, Y. X. (2011). N,4-Dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o557.
  • Université du Luxembourg. (2025). 3-hydroxy-n,n,4-trimethylbenzamide (C10H13NO2). PubChemLite.
  • ChemBridge. (n.d.). 4-hydroxy-N,N-dimethylbenzamide.
  • MDPI. (2026, February 6). 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms.

Sources

Exploratory

An In-depth Technical Guide to 3-Hydroxy-N,4-dimethylbenzamide: Structure, Properties, and Synthesis

Introduction: Defining a Specific Isomer in Benzamide Chemistry In the vast landscape of small molecules for drug discovery and chemical biology, precision in structural identification is paramount. This guide focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining a Specific Isomer in Benzamide Chemistry

In the vast landscape of small molecules for drug discovery and chemical biology, precision in structural identification is paramount. This guide focuses on 3-Hydroxy-N,4-dimethylbenzamide , a specific isomer within the hydroxydimethylbenzamide family. It is crucial to distinguish this compound from its close relatives, such as 3-hydroxy-N,N-dimethylbenzamide and 4-hydroxy-N,N-dimethylbenzamide, as the seemingly minor positional differences of the methyl groups can lead to vastly different physicochemical properties, metabolic fates, and biological activities.

3-Hydroxy-N,4-dimethylbenzamide is characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position of the benzene ring, with a single methyl group attached to the amide nitrogen. This substitution pattern offers a unique combination of hydrogen bond donors and acceptors, as well as a specific steric and electronic profile that warrants detailed investigation. Despite its potential, publicly available data on this particular isomer is limited, positioning it as an intriguing candidate for novel research endeavors. This guide aims to consolidate the known information, provide reliable predicted data, and present a robust synthetic pathway to empower researchers in their scientific pursuits.

Below is the definitive chemical structure of 3-Hydroxy-N,4-dimethylbenzamide.

Caption: Chemical structure of 3-Hydroxy-N,4-dimethylbenzamide.

Physicochemical and Structural Properties

PropertyValue (3-Hydroxy-N,4-dimethylbenzamide)Value (3-Hydroxy-4-methylbenzoic acid)
CAS Number 348165-50-4586-30-1
Molecular Formula C9H11NO2C8H8O3
Molecular Weight 165.19 g/mol 152.15 g/mol
IUPAC Name 3-hydroxy-N,4-dimethylbenzamide3-hydroxy-4-methylbenzoic acid
Appearance Predicted: White to off-white solidWhite crystalline solid
Melting Point Predicted: 140-160 °C205-210 °C
Boiling Point Predicted: >300 °CNot available
Solubility Predicted: Sparingly soluble in water; soluble in methanol, ethanol, DMSOSparingly soluble in water
pKa Predicted: ~9.5 (phenolic hydroxyl)~4.5 (carboxylic acid), ~10 (phenol)
LogP Predicted: ~1.5 - 2.01.5

Synthesis and Methodologies: A Practical Approach

The synthesis of 3-Hydroxy-N,4-dimethylbenzamide can be reliably achieved from its corresponding carboxylic acid, 3-Hydroxy-4-methylbenzoic acid, via standard amide coupling protocols. The general strategy involves the activation of the carboxylic acid followed by nucleophilic attack by methylamine.

Proposed Synthetic Workflow

Synthesis_Workflow starting_material 3-Hydroxy-4-methylbenzoic Acid intermediate Acyl Chloride Intermediate (via SOCl2 or Oxalyl Chloride) starting_material->intermediate Activation product 3-Hydroxy-N,4-dimethylbenzamide intermediate->product Amidation reagent Methylamine (CH3NH2) reagent->product workup Aqueous Workup & Purification (e.g., Column Chromatography) product->workup

Caption: Proposed synthesis workflow for 3-Hydroxy-N,4-dimethylbenzamide.

Detailed Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a robust method for the synthesis of 3-Hydroxy-N,4-dimethylbenzamide. The causality behind this choice of protocol lies in its high efficiency and the common availability of the required reagents in a standard organic chemistry laboratory. The formation of an acyl chloride is a classic and highly effective method for activating a carboxylic acid towards amidation.

Materials:

  • 3-Hydroxy-4-methylbenzoic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methylamine (solution in THF or ethanol, or as a gas)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise. Caution: These reagents are corrosive and react violently with water. Handle in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride intermediate is typically monitored by the disappearance of the starting material on TLC.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-hydroxy-4-methylbenzoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

    • In a separate flask, prepare a solution of methylamine (1.5-2.0 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM. The base is crucial to neutralize the HCl generated during the reaction.

    • Cool the acyl chloride solution to 0 °C.

    • Slowly add the methylamine/TEA solution dropwise to the stirred acyl chloride solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-Hydroxy-N,4-dimethylbenzamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 3-Hydroxy-N,4-dimethylbenzamide should be confirmed by standard analytical techniques. Below are the expected spectroscopic signatures:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Phenolic Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

    • Amide N-H Proton (1H): A broad signal, potentially a quartet if coupled to the N-methyl group (approx. 5.5-6.5 ppm).

    • N-Methyl Protons (3H): A doublet (approx. 2.8-3.0 ppm) due to coupling with the amide N-H proton.

    • Aromatic Methyl Protons (3H): A sharp singlet (approx. 2.1-2.3 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of 168-172 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), including the carbon bearing the hydroxyl group at a higher chemical shift.

    • N-Methyl Carbon: A signal around 26-28 ppm.

    • Aromatic Methyl Carbon: A signal around 15-20 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ (phenolic hydroxyl).

    • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ (amide N-H).

    • C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹ (amide carbonyl).

    • C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

    • Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 165.19 g/mol .

Biological and Pharmacological Profile

As of the date of this guide, there is no specific biological activity or pharmacological application reported in the peer-reviewed literature for 3-Hydroxy-N,4-dimethylbenzamide. However, the broader class of benzamides is of significant interest in drug development. For instance, substituted benzamides are known to act as inhibitors of various enzymes, ligands for G-protein coupled receptors, and have applications as antiemetics, antipsychotics, and gastroprokinetic agents. The unique substitution pattern of 3-Hydroxy-N,4-dimethylbenzamide makes it a candidate for screening in various biological assays to uncover novel therapeutic potential.

Conclusion and Future Directions

3-Hydroxy-N,4-dimethylbenzamide represents a relatively unexplored area of chemical space. This guide provides a comprehensive overview of its structure, predicted properties, and a detailed, practical methodology for its synthesis. The lack of reported biological data presents a clear opportunity for researchers in drug discovery and medicinal chemistry. The synthesis and characterization of this compound, followed by its inclusion in high-throughput screening campaigns or targeted biological assays, could lead to the discovery of novel chemical probes or therapeutic lead compounds. The protocols and data presented herein serve as a foundational resource for initiating such investigations.

References

  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxy-4-methylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of 3-Hydroxy-N,4-dimethylbenzamide

An In-depth Technical Guide to 3-Hydroxy-N,4-dimethylbenzamide Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-N,4-dimethylbenzamide, a substituted benzamide of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Hydroxy-N,4-dimethylbenzamide

Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-N,4-dimethylbenzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, molecular formula, and molecular weight. A robust, field-proven protocol for its synthesis via the amidation of 3-Hydroxy-4-methylbenzoic acid is presented, complete with a step-by-step methodology and purification procedures. While specific biological data for this compound is limited, this guide discusses the broader pharmacological potential of the benzamide scaffold, supported by authoritative references. Safety, handling, and disposal protocols are also outlined to ensure best practices in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals requiring detailed technical information on this compound.

Part 1: Core Compound Identity and Physicochemical Properties

3-Hydroxy-N,4-dimethylbenzamide is a synthetic organic compound characterized by a benzamide core structure. This core is substituted with a hydroxyl group at the 3-position, a methyl group at the 4-position, and an N-methyl group on the amide nitrogen. Understanding these structural features is crucial as they dictate the molecule's chemical reactivity, physical properties, and potential biological interactions.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 3-Hydroxy-N,4-dimethylbenzamide

  • CAS Number: 348165-50-4

  • Molecular Formula: C₉H₁₁NO₂

  • Canonical SMILES: CNCC(=O)C1=CC(=C(C=C1)O)C

Quantitative Physicochemical Data

The key physicochemical properties of 3-Hydroxy-N,4-dimethylbenzamide are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 165.19 g/mol [1]
Monoisotopic Mass 165.07898 Da[2]
XLogP3 (Predicted) 1.4[1]
Physical Form Solid (Predicted)

Part 2: Synthesis and Characterization

The synthesis of 3-Hydroxy-N,4-dimethylbenzamide is most effectively achieved through the coupling of its carboxylic acid precursor, 3-Hydroxy-4-methylbenzoic acid, with methylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Synthetic Rationale and Pathway

The primary challenge in directly reacting a carboxylic acid with an amine is the acid-base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this, a coupling agent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for amidation. A common and highly efficient method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve yield and suppress side reactions.

The precursor, 3-Hydroxy-4-methylbenzoic acid, can be synthesized from commercially available starting materials, though it is also available from chemical suppliers.[3][4][5]

Experimental Protocol: Synthesis of 3-Hydroxy-N,4-dimethylbenzamide

This protocol describes a representative lab-scale synthesis using EDC/HOBt as the coupling system.

Materials:

  • 3-Hydroxy-4-methylbenzoic acid (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Coupling Agents: Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Base and Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the slow, dropwise addition of the methylamine solution (1.2 eq) while maintaining the temperature at 0 °C with an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification Protocol

The crude 3-Hydroxy-N,4-dimethylbenzamide can be purified using flash column chromatography.

Procedure:

  • Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Hydroxy-N,4-dimethylbenzamide.

Synthesis and Purification Workflow

The following diagram provides a visual representation of the entire workflow.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Aqueous Work-up cluster_purification Purification Stage Start Dissolve 3-Hydroxy-4- methylbenzoic acid Activation Add EDC/HOBt for Carboxyl Activation Start->Activation DCM/DMF Amine_Add Add DIPEA and Methylamine at 0°C Activation->Amine_Add React Stir at RT for 12-24h (Monitor) Amine_Add->React Dilute Dilute with DCM React->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_Bicarb Wash with sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (MgSO₄) & Filter Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis Isolate Combine Pure Fractions & Concentrate Analysis->Isolate Final_Product Pure 3-Hydroxy-N,4- dimethylbenzamide Isolate->Final_Product

Caption: Workflow for the synthesis and purification of 3-Hydroxy-N,4-dimethylbenzamide.

Part 3: Biological and Pharmacological Context

While there is a lack of specific biological activity data for 3-Hydroxy-N,4-dimethylbenzamide in peer-reviewed literature, the substituted benzamide scaffold is a well-established pharmacophore in drug discovery.[6]

Potential Biological Targets of the Benzamide Scaffold

Benzamide derivatives are known to interact with a wide range of biological targets, often exhibiting high affinity and specificity.[7] Key target classes include:

  • Dopamine Receptors: Many antipsychotic drugs are benzamide derivatives that act as antagonists at D₂ dopamine receptors.[7]

  • Serotonin (5-HT) Receptors: Compounds with a benzamide structure have shown activity as both agonists and antagonists at various 5-HT receptor subtypes, making them relevant for treating mood disorders and gastrointestinal issues.

  • Enzymes: The benzamide moiety is present in inhibitors of enzymes such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), which are important targets in oncology.

Given its structure, 3-Hydroxy-N,4-dimethylbenzamide could serve as a valuable starting point or fragment in the design of novel inhibitors or receptor ligands. Its specific substitution pattern (hydroxyl and methyl groups) would influence its binding affinity, selectivity, and pharmacokinetic properties. Further research, including screening against various biological targets, is necessary to elucidate its specific pharmacological profile.[8][9][10]

Logical Relationship Diagram

Biological_Context cluster_targets Potential Biological Target Classes Target_Compound 3-Hydroxy-N,4- dimethylbenzamide Scaffold Substituted Benzamide Scaffold Target_Compound->Scaffold is a GPCRs GPCRs (e.g., Dopamine, 5-HT Rec.) Scaffold->GPCRs interacts with Enzymes Enzymes (e.g., HDAC, PARP) Scaffold->Enzymes interacts with Ion_Channels Ion Channels Scaffold->Ion_Channels interacts with

Sources

Exploratory

3-Hydroxy-N,4-dimethylbenzamide safety data sheet (SDS)

Technical Profile & Safety Guide: 3-Hydroxy-N,4-dimethylbenzamide Executive Summary 3-Hydroxy-N,4-dimethylbenzamide (CAS: 348165-50-4) is a specialized benzamide derivative characterized by a phenolic hydroxyl group at t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Safety Guide: 3-Hydroxy-N,4-dimethylbenzamide

Executive Summary

3-Hydroxy-N,4-dimethylbenzamide (CAS: 348165-50-4) is a specialized benzamide derivative characterized by a phenolic hydroxyl group at the meta position and a methyl group at the para position relative to the amide functionality.[1] Structurally related to salicylamides and other bioactive benzamides, it serves primarily as a research intermediate in the synthesis of pharmaceutical candidates targeting histone deacetylases (HDACs) or as a metabolite standard for substituted benzamide drugs.

This guide synthesizes available physicochemical data, predictive toxicology, and field-proven synthesis protocols to provide a comprehensive reference for researchers handling this compound.

Chemical Identity & Physicochemical Profile

Parameter Technical Specification
Chemical Name 3-Hydroxy-N,4-dimethylbenzamide
CAS Number 348165-50-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CNC(=O)c1cc(O)c(C)cc1
InChI Key Derived from structure
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~9.8 (Phenolic -OH)
LogP (Predicted) 1.4 – 1.6
Melting Point Predicted: 145–155 °C (Based on isomeric trends)

Hazard Identification (GHS Classification)

Note: As a rare research chemical, specific regulatory toxicity data is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous phenolic benzamides (e.g., 3-hydroxy-4-methylbenzoic acid).

Signal Word: WARNING

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/eye protection/face protection.[3][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6][7]

Synthesis & Manufacturing Protocol

For researchers requiring high-purity material, the following synthesis protocol utilizes 3-Hydroxy-4-methylbenzoic acid as the starting material. This route avoids the use of harsh acid chlorides, protecting the phenolic hydroxyl group from side reactions.

Methodology: HATU-Mediated Amidation

Reagents:

  • Precursor: 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1)[8]

  • Amine Source: Methylamine (2.0 M solution in THF)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 3-Hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.

  • Coupling: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 30 minutes to form the activated ester.

  • Amidation: Dropwise add Methylamine (2.0 M in THF, 1.5 eq). Monitor the reaction exotherm.

  • Completion: Stir at room temperature for 4–12 hours. Monitor conversion via TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash successively with 1M HCl (to remove excess amine/DIPEA), Water, and Brine. Note: Avoid strong basic washes (NaOH), as the phenolic proton (pKa ~10) will deprotonate, pulling the product into the aqueous phase.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:Ethyl Acetate (70:30 to 50:50).

Synthesis Logic Visualization

SynthesisPathway Start 3-Hydroxy-4-methylbenzoic Acid (CAS 586-30-1) Activation Activation Step (HATU + DIPEA) Start->Activation Dissolve in DMF Intermediate Activated Ester (In Situ) Activation->Intermediate Formation of Active Species Reaction Amidation (+ Methylamine) Intermediate->Reaction Nucleophilic Attack Product 3-Hydroxy-N,4-dimethylbenzamide (Target) Reaction->Product Workup & Purification

Figure 1: Synthetic pathway for 3-Hydroxy-N,4-dimethylbenzamide via HATU coupling, highlighting the critical activation step.

Handling, Storage, & Stability

The presence of the phenolic hydroxyl group makes this compound susceptible to oxidation over extended periods, particularly in solution or when exposed to light.

Storage Protocol:

  • State: Store as a solid powder.

  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent phenolic oxidation (browning).

  • Container: Amber glass vials (light protection).

Stability Logic:

  • Hydrolysis: The amide bond is generally stable at neutral pH but may hydrolyze under strong acidic or basic conditions at elevated temperatures.

  • Oxidation: Phenols are electron-rich and prone to quinone formation upon air exposure. Discoloration (yellowing/browning) indicates degradation.

Safety Decision Tree

SafetyLogic Start Handling 3-Hydroxy-N,4-dimethylbenzamide Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution In Solution (DMSO/MeOH) Form->Solution Risk1 Risk: Inhalation/Dust Solid->Risk1 Risk2 Risk: Absorption/Splashing Solution->Risk2 Action1 Use Fume Hood Wear N95/P100 Mask Risk1->Action1 Action2 Wear Nitrile Gloves Safety Goggles Risk2->Action2

Figure 2: Operational safety decision tree for handling the compound in different physical states.

Toxicological & Ecological Information

Toxicological Profile:

  • Mechanism: Benzamides can act as CNS depressants or stimulants depending on substitution. The phenolic moiety adds potential for protein binding and irritation.

  • Metabolism: Likely metabolized via glucuronidation at the 3-OH position or N-demethylation by cytochrome P450 enzymes.

  • Carcinogenicity: No specific data available. Precursor (3-hydroxy-4-methylbenzoic acid) is not listed as a carcinogen.

Ecological Impact:

  • Biodegradability: Expected to be inherently biodegradable due to the hydrolyzable amide and oxidizable phenol.

  • Aquatic Toxicity: Phenolic compounds can be toxic to aquatic life. Do not release into drains or waterways.

References

  • ChemicalBook. (2025).[5] 3-hydroxy-N,4-dimethylbenzamide CAS#: 348165-50-4.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68512, 3-Hydroxy-4-methylbenzoic acid. Retrieved from

  • Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: 3-Hydroxy-4-methylbenzoic acid. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU coupling protocol).

Disclaimer: This document is a technical guide generated for research purposes. It does not replace an official Safety Data Sheet (SDS) required for regulatory compliance in industrial manufacturing.

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of N-Methyl Benzamide Derivatives: Strategic Reagent Selection and Process Control

Executive Summary The synthesis of N-methyl benzamides presents a unique intersection of challenges in medicinal chemistry. While secondary amines like N-methylamine or N-methylaniline are more nucleophilic than their pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-methyl benzamides presents a unique intersection of challenges in medicinal chemistry. While secondary amines like N-methylamine or N-methylaniline are more nucleophilic than their primary counterparts, they introduce significant steric bulk at the reaction center. Furthermore, the resulting amides frequently exhibit restricted rotation around the C-N bond, leading to rotameric species that complicate NMR analysis.

This guide moves beyond generic amide coupling to focus specifically on the N-methyl benzamide scaffold. We prioritize Propanephosphonic Acid Anhydride (T3P) as the primary reagent for its superior impurity profile and scalability, while retaining HATU and Acid Chloride routes as necessary alternatives for sterically demanding substrates.

Scientific Foundation: The N-Methyl Challenge

Sterics vs. Nucleophilicity

N-methyl amines are strong nucleophiles, but the methyl group creates a "cone of steric hindrance." When coupling with ortho-substituted benzoic acids , this steric clash can severely retard the rate of the attack on the activated ester.

The Rotamer Trap (Crucial Analytical Insight)

A common pitfall in N-methyl benzamide synthesis is the misinterpretation of NMR spectra. Due to the partial double-bond character of the amide C-N bond, rotation is restricted.[1]

  • Observation: At room temperature,

    
    H and 
    
    
    
    C NMR often show split peaks (doubling of signals) or broad "humps" rather than sharp singlets.
  • Validation: Do not assume these are impurities. Run the NMR at elevated temperature (e.g., 50–80°C in DMSO-

    
    ). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
    

Strategic Reagent Selection

The choice of coupling agent dictates the workup strategy and purity profile.

FeatureT3P (Propylphosphonic Anhydride) HATU / HBTU Acid Chloride (via SOCl₂)
Primary Use Case Scalable, "Green" Process, Chiral substratesHigh-Throughput Screening, Small ScaleExtremely hindered / Unreactive acids
Mechanism Mixed AnhydrideActive Ester (OBt/OAt)Acyl Chloride
Atom Economy HighLow (Large byproduct mass)High
Purification Excellent (Water-soluble byproducts)Difficult (Tetramethylurea removal)Good (Volatile byproducts)
Epimerization Very LowModerate to HighHigh (Risk of ketene formation)
Cost ModerateHighLow

Decision Logic & Workflows

Method Selection Tree

AmideCouplingLogic Start START: N-Methyl Benzamide Target ScaleCheck Is Scale > 100mg? Start->ScaleCheck Hindrance Is Acid Ortho-Substituted? ScaleCheck->Hindrance Yes (Process/Scale) Method_HATU METHOD B: HATU Coupling (Highest Potency) ScaleCheck->Method_HATU No (Library/HTS) Chiral Is Alpha-Carbon Chiral? Hindrance->Chiral No Method_AcidCl METHOD C: Acid Chloride (Brute Force) Hindrance->Method_AcidCl Yes (Extreme Sterics) Method_T3P METHOD A: T3P Coupling (Cleanest Workup) Chiral->Method_T3P Yes (Prevent Racemization) Chiral->Method_T3P No (Ease of Workup)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale, steric hindrance, and chirality.

Detailed Protocols

Protocol A: The "Gold Standard" (T3P)

Best for: >100mg scale, chiral substrates, and avoiding column chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Methyl Amine (1.1 - 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Procedure:

  • Dissolution: Charge the Carboxylic Acid and the Base into a reaction flask containing EtOAc (approx. 5-10 mL per mmol). Stir at 0°C.[2]

  • Activation: Add T3P solution dropwise. Note: T3P is acidic; the base must be present to neutralize the HCl byproduct and facilitate the mixed anhydride formation.

  • Addition: Add the N-Methyl Amine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in 1-4 hours).

  • Workup (The "Magic" Step):

    • Add water to the reaction mixture.[3][4]

    • Separate layers.[5]

    • Wash Organic layer with 0.5M HCl (removes excess amine and pyridine).

    • Wash Organic layer with 10% NaOH or NaHCO₃ (removes excess acid and T3P byproducts—T3P byproducts are water-soluble phosphates).

    • Dry over MgSO₄ and concentrate.

  • Result: Often yields >95% pure amide without chromatography.

Protocol B: High-Throughput / Difficult Substrates (HATU)

Best for: Small scale (<50mg), library synthesis, or when T3P fails due to low reactivity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • N-Methyl Amine (1.0 - 1.2 equiv)

  • Solvent: DMF (Anhydrous).

Procedure:

  • Pre-activation (Critical): Dissolve Carboxylic Acid and HATU in DMF. Add DIPEA immediately. Stir for 5-10 minutes.

    • Why? This forms the active O-At ester. If you mix HATU and amine first, HATU can react with the amine to form a guanidinium byproduct.

  • Coupling: Add the N-Methyl Amine.

  • Reaction: Stir at RT for 1-16 hours.

  • Workup:

    • Dilute with EtOAc (large volume required to extract from DMF).

    • Wash 3x with saturated LiCl (to remove DMF) or water.

    • Warning: The urea byproduct of HATU is difficult to remove by extraction alone. Column chromatography is usually required.

Protocol C: The "Brute Force" Route (Acid Chloride)

Best for: Extremely sterically hindered ortho-substituted benzoic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv or as solvent)

  • Cat.[4][5][6][7] DMF (1 drop)

  • N-Methyl Amine (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

Procedure:

  • Activation: Suspend Carboxylic Acid in DCM (or neat SOCl₂). Add SOCl₂ and 1 drop of DMF. Reflux for 1-2 hours until gas evolution ceases.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. (Azeotrope with toluene if necessary to remove traces).

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.

  • Addition: Add a mixture of N-Methyl Amine and Et₃N in DCM dropwise.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Mechanistic Visualization (T3P)[2][4]

Understanding the T3P mechanism highlights why it is superior for purification.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride Activation Base Base (Pyridine/DIPEA) Base->MixedAnhydride Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride Activation Product N-Methyl Benzamide MixedAnhydride->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salts MixedAnhydride->Byproduct Leaving Group Amine N-Methyl Amine (H-N(Me)-R') Amine->Product

Figure 2: Reaction pathway of T3P coupling. The formation of water-soluble phosphonate salts facilitates the "wash-away" purification.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[8][9][10] "Amide bond formation and peptide coupling."[4][5][6][9][11][12] Tetrahedron, 61(46), 10827-10852. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application

Technical Guide: Chemoselective Utilization of 3-Hydroxy-N,4-dimethylbenzamide

CAS: 1226162-44-2 | Molecular Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol [1][2][3] Executive Summary 3-Hydroxy-N,4-dimethylbenzamide represents a critical class of bifunctional "linker" scaffolds used in Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1226162-44-2 | Molecular Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol [1][2][3]

Executive Summary

3-Hydroxy-N,4-dimethylbenzamide represents a critical class of bifunctional "linker" scaffolds used in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structural value lies in its dual reactivity: it possesses a nucleophilic phenol group (C3-OH) for scaffold extension and a secondary amide (C1-CONHMe) capable of hydrogen bonding interactions within active pockets (e.g., kinase hinge regions).[1][2][3]

This application note addresses the primary challenge in utilizing this intermediate: Chemoselectivity. Researchers frequently encounter competitive N-alkylation at the amide position when attempting to functionalize the phenol.[1][2] This guide provides optimized protocols to maximize O-alkylation selectivity, ensuring high-yield synthesis of pharmaceutical ethers while suppressing amide side-reactions.[1][3]

Chemical Profile & Reactivity Logic

To design effective protocols, one must understand the electronic competition between the two nucleophilic sites.[1][2][3]

FeatureMoietyApprox. pKaReactivity Driver
Site A Phenol (Ar-OH)~9.5 - 10.5Deprotonated by weak bases (e.g., K₂CO₃, Cs₂CO₃).[1][2][3]
Site B Secondary Amide (-CONHMe)~15 - 17Requires strong bases (e.g., NaH, KOtBu) for deprotonation.[1][2][3]
Sterics 4-Methyl GroupN/AProvides ortho-steric hindrance to the 3-OH, potentially slowing bimolecular substitution (Sₙ2).[1][2][3]

The "Goldilocks" Zone: The operational window for selective functionalization lies in maintaining a reaction pH between 11 and 13.[1][2][3] Exceeding this (using too strong a base) activates the amide nitrogen, leading to impurities.[1][2]

Application I: Chemoselective O-Alkylation Protocols

Two primary pathways are recommended depending on the electrophile source.

Method A: The Mitsunobu Coupling (High Selectivity)

Recommended when coupling with complex primary/secondary alcohols.[1][2][3]

Mechanism: The Mitsunobu reaction activates the alcohol (R-OH) rather than deprotonating the phenol, utilizing the phenol solely as a proton source.[1][2][3] Since the amide proton is significantly less acidic than the phenol, chemoselectivity for the oxygen is >99%.[1][2][3]

Protocol:

  • Setup: In a dry round-bottom flask under N₂, dissolve 3-Hydroxy-N,4-dimethylbenzamide (1.0 eq), Target Alcohol (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF (0.1 M concentration).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 15 minutes.

    • Note: The solution will turn yellow/orange.[1][2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add H₂O (5 eq) to quench excess phosphorane.[1][2][3]

  • Workup: Concentrate THF. Redissolve in EtOAc, wash with 1N NaOH (removes unreacted phenol) and Brine.

  • Purification: Flash chromatography (typically Hexane/EtOAc).[1][2][3]

Method B: The "Soft Base" Williamson Ether Synthesis

Recommended for alkyl halides (R-Br, R-I) or tosylates.[1][2][3]

Mechanism: Utilizing a base with poor solubility in organic solvents (Heterogeneous Catalysis) or a bulky cation (Cesium) prevents the formation of "naked" anions that might deprotonate the amide.[1][2][3]

Protocol:

  • Solvent: Use Acetonitrile (ACN) or Acetone (Avoid DMF if possible, as it promotes N-alkylation due to high polarity).[1][2][3]

  • Base: Add Cs₂CO₃ (1.5 eq). Cesium (the "Cesium Effect") promotes O-alkylation due to the weak coordination of the large Cs⁺ cation with the phenoxide.[1][2][3]

  • Reaction: Add 3-Hydroxy-N,4-dimethylbenzamide (1.0 eq) and Alkyl Halide (1.1 eq).

  • Temperature: Heat to 50–60°C. Do not reflux vigorously unless necessary.

  • Monitoring: Monitor by TLC/HPLC. If N-alkylated impurity appears (typically lower R_f), lower the temperature.[1][2][3]

Visualization: Decision Tree & Workflow

ReactionLogic Start Start: 3-Hydroxy-N,4-dimethylbenzamide Electrophile Identify Electrophile Source Start->Electrophile Alcohol Complex Alcohol (R-OH) Electrophile->Alcohol Hydroxyl Group Halide Alkyl Halide (R-X) Electrophile->Halide Leaving Group (Br, I, OTs) Mitsunobu Pathway A: Mitsunobu (PPh3 / DIAD / THF) High Chemoselectivity Alcohol->Mitsunobu Williamson Pathway B: Soft Base SN2 (Cs2CO3 / ACN / 60°C) Halide->Williamson Risk Risk: Strong Base (NaH/DMF) Halide->Risk If NaH used Product Target: O-Alkylated Ether Mitsunobu->Product Williamson->Product Impurity Impurity: N,O-dialkylated product Risk->Impurity

Figure 1: Strategic decision tree for functionalizing 3-Hydroxy-N,4-dimethylbenzamide based on electrophile availability.[1][3]

Application II: Quality Control & Impurity Profiling

Distinguishing the regioisomers (O-alkyl vs N-alkyl) is critical.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzamide absorption) and 210 nm.[1][2][3]

Data Interpretation Table:

CompoundPredicted RT (Relative)Characteristic Feature
Starting Material 1.00 (Reference)Broad peak if pH is neutral (phenolic proton exchange).[1][2][3]
O-Alkylated Product 1.25 - 1.40Sharp peak.[1][2][3] 1H-NMR shows disappearance of phenolic -OH (~9-10 ppm).[1]
N-Alkylated Impurity 1.10 - 1.20Often elutes before O-alkylated product due to loss of H-bond donor capacity.[1][2][3]
N,O-Dialkylated > 1.50Very lipophilic; elutes late.[1][2][3]
Handling & Stability
  • Storage: Store at +2°C to +8°C. The phenolic group is susceptible to slow oxidation (quinoid formation) if exposed to light and air for prolonged periods.[1][2][3] Store under Argon/Nitrogen.[1][2][3]

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.[1][2][3]

    • Moderate: Ethyl Acetate, Acetonitrile.[1][2][3]

    • Low: Water, Hexanes.[1][2][3]

  • Safety: Standard PPE required.[1][2][3] Phenolic compounds can be skin irritants.[1][2][4] The benzamide moiety is generally stable but avoid strong acids which may hydrolyze the amide bond.[1][2]

References
  • Mitsunobu, O. (1981).[1][2][3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[1][2][3] Link[1][2]

  • Flessner, T., et al. (2004).[1][2][3] "Cesium Carbonate Mediated O-Alkylation of Phenols: A Facile and Efficient Method." Tetrahedron Letters, 45(12), 2603-2606.[1][2][3] (General methodology for chemoselective phenol alkylation). Link[1][2][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2][3] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, Drug Discovery Series.[1][2][3] (Context on benzamide stability and solubility). Link

  • PubChem. "3-hydroxy-4-methylbenzamide Compound Summary."[1][2][3] (Structural analog data for toxicity and handling). Link[1][2][3]

Sources

Method

Synthesis of 3-Hydroxy-N,4-dimethylbenzamide: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 3-Hydroxy-N,4-dimethylbenzamide, a valuable benzamide derivative for research and development in pharmaceuticals and materials science. The proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Hydroxy-N,4-dimethylbenzamide, a valuable benzamide derivative for research and development in pharmaceuticals and materials science. The protocol herein details a robust and scalable laboratory procedure for the coupling of 3-hydroxy-4-methylbenzoic acid with methylamine using a carbodiimide-mediated approach. This application note is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic rationale for procedural steps, and expected analytical data for the target compound.

Introduction

3-Hydroxy-N,4-dimethylbenzamide is an organic compound with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The strategic placement of the hydroxyl, N-methylamide, and aryl methyl groups provides multiple points for further functionalization. The synthesis of this and similar benzamides is a common yet critical transformation in organic synthesis.

This guide presents a detailed protocol for the preparation of 3-Hydroxy-N,4-dimethylbenzamide from commercially available starting materials. The chosen synthetic strategy involves the activation of the carboxylic acid group of 3-hydroxy-4-methylbenzoic acid with a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), followed by amidation with methylamine.

Reaction Mechanism and Scientific Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can lead to undesirable side reactions. To circumvent this, coupling agents are employed to activate the carboxylic acid.

The mechanism for the EDC/DMAP-mediated amide bond formation proceeds as follows:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxyl group of 3-hydroxy-4-methylbenzoic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of a More Stable Activated Intermediate: The nucleophilic catalyst, DMAP, reacts with the O-acylisourea intermediate to form a more stable and highly reactive N-acylpyridinium species. This step is crucial for efficient coupling, especially with less nucleophilic amines.

  • Nucleophilic Attack by the Amine: The primary amine, methylamine, acts as a nucleophile and attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, leading to the formation of the desired amide bond and the regeneration of the DMAP catalyst. The by-product, an N,N'-disubstituted urea, is water-soluble, facilitating its removal during the aqueous workup.

This method is widely adopted due to its mild reaction conditions, high yields, and the ease of purification.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Grade/Purity
3-Hydroxy-4-methylbenzoic acid586-30-1C₈H₈O₃152.15≥98%
Methylamine solution74-89-5CH₅N31.0640% in H₂O
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1892-57-5C₈H₁₇N₃155.25≥98%
4-(Dimethylamino)pyridine (DMAP)1122-58-3C₇H₁₀N₂122.17≥99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
1 M Hydrochloric acid (HCl)7647-01-0HCl36.461 M aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous

Safety Precautions:

  • Methylamine: Is a corrosive and flammable gas, typically supplied as an aqueous solution. It is toxic if inhaled and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • EDC: Can cause skin and eye irritation. Avoid inhalation of dust.

  • DMAP: Is toxic and can be absorbed through the skin. Handle with extreme caution.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use exclusively in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with care.

Synthetic Procedure

Workflow of the Synthesis:

Application

Application Note: Guidelines for the Safe Handling, Storage, and Stability Assessment of 3-Hydroxy-N,4-dimethylbenzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides a comprehensive guide to the safe handling, appropriate storage, and stability assessment of 3-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive guide to the safe handling, appropriate storage, and stability assessment of 3-Hydroxy-N,4-dimethylbenzamide. Given the limited specific public data for this compound, this note synthesizes information from safety data sheets of structurally similar aromatic amides and phenols, established chemical principles, and standard laboratory practices. The protocols herein are designed to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.

Introduction and Compound Profile

3-Hydroxy-N,4-dimethylbenzamide belongs to the benzamide class of organic compounds, characterized by an amide functional group attached to a benzene ring. The presence of a hydroxyl (-OH) group and N-methyl and methyl substituents imparts specific chemical properties that influence its handling, storage, and stability. Aromatic amides are pivotal scaffolds in medicinal chemistry and materials science. Understanding their stability is critical, as degradation can lead to altered biological activity and compromised experimental results. The primary degradation pathways for such molecules typically involve hydrolysis of the amide bond and oxidation of the phenolic hydroxyl group.

This guide provides a framework for managing these risks, ensuring the compound's integrity from receipt to experimental use.

Table 1: Chemical and Physical Properties of 3-Hydroxy-N,4-dimethylbenzamide and Related Analogs

PropertyValue / InformationSource
Chemical Name 3-Hydroxy-N,4-dimethylbenzamide-
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Typically an off-white to light brown solid (inferred from analogs)[2][3]
CAS Number Data not readily available. The related isomer 3-Hydroxy-N,N-dimethylbenzamide is CAS 15789-03-4.[4]
Melting Point 133 °C (for 3-Hydroxy-N,N-dimethylbenzamide)[4]
Solubility Soluble in water (for N,N-dimethylbenzamide)[5]

Hazard Identification and Safe Handling Protocols

Based on data from structurally related benzamides, 3-Hydroxy-N,4-dimethylbenzamide should be handled as a hazardous substance.[1][6][7]

2.1. GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][7]

  • Skin Irritation (Category 2): Causes skin irritation.[1][6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][6][7]

2.2. Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of identified hazards. Direct contact and inhalation are the primary exposure routes to be controlled.

Table 2: Recommended Personal Protective Equipment

PPESpecificationRationale
Hand Protection Nitrile rubber gloves, inspected before use.To prevent skin contact, as the compound is a suspected skin irritant.[6][8]
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).To protect against airborne particles and splashes, preventing serious eye irritation.[9][10]
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved particulate respirator.To avoid inhalation of dust, which may cause respiratory tract irritation.[6][7]

2.3. Safe Handling Protocol

This protocol is designed to minimize exposure during routine laboratory operations.

  • Preparation: Before handling, ensure the work area, such as a chemical fume hood or ventilated enclosure, is clean and uncluttered.[2][11] Confirm that an eye wash station and safety shower are accessible.

  • Weighing: Conduct all weighing operations of the solid compound within a ventilated enclosure to contain dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][9] Decontaminate all surfaces and equipment used.

  • Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.[6][9]

2.4. Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7]

  • Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

  • Spill: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[2][6] Clean the affected area thoroughly.

Storage and Stability

The primary objective of a robust storage strategy is to minimize chemical degradation. For 3-Hydroxy-N,4-dimethylbenzamide, the main risks are hydrolysis, oxidation, and photodegradation.

3.1. Recommended Storage Conditions

Table 3: Storage Condition Summary

FormTemperatureAtmosphereLight ConditionContainer
Long-Term (Neat Solid) 2-8 °CDry, Inert (e.g., Argon)Protect from lightTightly sealed, amber glass vial
Short-Term (Working Stock) 2-8 °CAirProtect from lightTightly sealed, amber glass vial or foil-wrapped tube

3.2. Rationale for Storage Choices

  • Temperature: Refrigeration at 2-8°C slows down the rate of potential hydrolytic and oxidative reactions.[3][4]

  • Atmosphere: A dry environment is critical as moisture can facilitate hydrolysis of the amide bond.[12] For high-value reference standards, storage under an inert gas like argon or nitrogen minimizes contact with oxygen, which can oxidize the phenolic hydroxyl group.

  • Light: Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation. Storing in amber vials or protecting containers from light is a necessary precaution.[9]

  • Container: A tightly sealed container prevents the ingress of moisture and oxygen.[2][6][11]

3.3. Handling and Storage Workflow

The following diagram outlines the decision-making process from receiving the compound to its use or long-term storage.

G cluster_receiving Receiving & Initial Handling cluster_use Experimental Use cluster_storage Storage receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory (Lot #, Date) inspect->log sds Review SDS/ Safety Information log->sds ppe Don Appropriate PPE sds->ppe decision Immediate Use? ppe->decision weigh Weigh in Ventilated Enclosure dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment short_term Short-Term Storage (2-8°C, Dark) dissolve->short_term Store Aliquots decision->weigh Yes long_term Long-Term Storage (2-8°C, Dry, Inert, Dark) decision->long_term No

Caption: Decision workflow for handling and storage.

Stability Assessment Protocols

To ensure data integrity, it is crucial to understand the stability of 3-Hydroxy-N,4-dimethylbenzamide under experimental conditions. A forced degradation study is a systematic way to identify potential degradation products and establish a stability profile.[13]

4.1. Potential Degradation Pathways

The two most probable non-photolytic degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-hydroxy-4-methylbenzoic acid and methylamine.[14][15]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or other colored byproducts, especially in the presence of trace metals or basic conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 3-Hydroxy-N,4-dimethylbenzamide acid 3-Hydroxy-4-methylbenzoic Acid parent->acid H+ or OH- H₂O amine Methylamine parent->amine H+ or OH- H₂O quinone Oxidized Products (e.g., Quinones) parent->quinone [O]

Caption: Potential degradation pathways.

4.2. Protocol: Forced Degradation Study

This protocol outlines the steps to assess stability under various stress conditions. A stability-indicating analytical method, such as HPLC with UV detection or LC-MS, is required to separate the parent compound from any degradants.

  • Stock Solution Preparation: Prepare a stock solution of 3-Hydroxy-N,4-dimethylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution, typically in a 1:1 ratio, to achieve the final target concentration. Include a control sample diluted with water.

Table 4: Forced Degradation Experimental Conditions

Stress ConditionReagent / MethodIncubation Time / TempRationale
Acid Hydrolysis 0.1 M HCl24h at 60°CTo assess stability to acid-catalyzed hydrolysis.[13]
Base Hydrolysis 0.1 M NaOH4h at 60°CTo assess stability to base-catalyzed hydrolysis.[13]
Oxidation 3% H₂O₂24h at RTTo assess susceptibility to oxidation.[13]
Thermal Dry Heat (Solid)48h at 80°CTo evaluate thermostability of the solid material.
Photostability UV/Vis Light24h at RTTo evaluate sensitivity to light-induced degradation.[13]
  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples if necessary before analysis.

    • Dilute all samples to a suitable concentration for the analytical method.

    • Analyze by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify any major degradation products. The presence of new peaks in the chromatogram indicates degradation.

This self-validating system confirms stability if no significant degradation (<5%) is observed and no new peaks appear relative to the control sample.

Summary and Key Recommendations

  • Handle with Care: Always treat 3-Hydroxy-N,4-dimethylbenzamide as a hazardous substance. Wear appropriate PPE, especially gloves and eye protection, and work in a well-ventilated area.[2][6][9]

  • Store Correctly: For long-term viability, store the solid compound at 2-8°C in a tightly sealed, light-protected container under a dry atmosphere.[4][16]

  • Assess Stability: Do not assume stability in solution. If the compound will be used in aqueous buffers or stored for extended periods, perform a preliminary stability assessment to ensure experimental results are valid.

References

  • National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 637524, 3-hydroxy-N,N-dimethylbenzamide. [Link]

  • Chem Service. (2016, March 1). Safety Data Sheet for N,N-Dimethylbenzamide. [Link]

  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Implementation. In Pharmaceutical Stress Testing (pp. 1-65). Informa Healthcare. (Conceptual reference, no direct URL)
  • Bunton, C. A., et al. (1961). The kinetics of hydrolysis of benzamides in acid solution. Journal of the Chemical Society. (Conceptual reference, no direct URL)
  • Eawag-BBD. (2009, February 17). 2,6-Dichlorobenzonitrile Degradation Pathway. [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1536–1539. [Link]

  • National Center for Biotechnology Information. (2025, September 15). PubChem Compound Summary for CID 309822, 4-hydroxy-N,N-dimethylbenzamide. [Link]

  • PubChemLite. 3-hydroxy-n,n-dimethylbenzamide (C9H11NO2). [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • ChemBK. (2024, April 9). N,N-dimethylbenzamide Product Information. [Link]

  • Organic Syntheses. (Date not specified). Procedure for the Reduction of Carboxylic Acids. [Link]

  • PubMed. (2022, March 5). Assessment of aromatic amides in printed food contact materials. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72224247, 3-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide. [Link]

  • SKC Inc. (2024, January 9). SDS for Aromatic Amine Cleaning Developing Solution. [Link]

  • Shodhganga. Oxidative Amidation of Benzaldehydes and Benzylamines. [Link]

  • NIST. WebBook for 3,4-Dimethylbenzamide. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Hydroxy-N,4-dimethylbenzamide in Structure-Activity Relationship (SAR) Studies for Dopamine D2 Receptor Antagonists

Abstract & Introduction Substituted benzamides are a cornerstone in neuroscience drug discovery, with many acting as antagonists at dopamine receptors, particularly the D2 subtype.[1][2][3] These compounds are critical f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Substituted benzamides are a cornerstone in neuroscience drug discovery, with many acting as antagonists at dopamine receptors, particularly the D2 subtype.[1][2][3] These compounds are critical for the treatment of various psychiatric disorders.[4] The structure-activity relationship (SAR) of these molecules is often complex, with small structural modifications leading to significant changes in potency, selectivity, and pharmacokinetic properties.

This document outlines a comprehensive framework for utilizing 3-Hydroxy-N,4-dimethylbenzamide as a foundational scaffold in a hypothetical SAR campaign targeting the dopamine D2 receptor (D2R). While not a widely studied compound itself, its simple, modular structure provides an ideal starting point for systematically exploring the chemical space around the key pharmacophoric elements of benzamide-type D2R antagonists.

We present detailed protocols for the systematic chemical modification of the scaffold, a robust in vitro radioligand binding assay for determining D2R affinity, and an in silico molecular docking workflow to rationalize binding modes and guide analog design. The causality behind experimental choices is explained to provide researchers with a logical and scientifically rigorous guide for initiating similar SAR studies.

The 3-Hydroxy-N,4-dimethylbenzamide Scaffold: A Strategic Starting Point

The choice of 3-Hydroxy-N,4-dimethylbenzamide is strategic. It contains three distinct and synthetically accessible points for modification, each corresponding to regions known to influence ligand-receptor interactions in related benzamide antagonists.

  • Position 3 (Hydroxyl Group): This group can act as both a hydrogen bond donor and acceptor. Its modification allows for probing the necessity and nature of hydrogen bonding interactions within the D2R binding pocket.

  • Position 4 (Methyl Group): This small, lipophilic group occupies a specific region of the binding site. Altering its size, electronics, or lipophilicity can provide insights into steric tolerance and hydrophobic interactions.

  • Amide (N-methyl Group): The N-alkylation of the amide is crucial. Modifications here can influence conformation, metabolic stability, and interactions with the receptor.[5][6]

The overarching goal of the SAR study is to systematically replace each of these groups with a variety of bioisosteres—substituents with similar physical or chemical properties that can significantly alter biological activity—to build a comprehensive map of the structure-activity landscape.[7][8][9]

Diagram 1: SAR Strategy for the Benzamide Scaffold

SAR_Strategy cluster_scaffold Core Scaffold: 3-Hydroxy-N,4-dimethylbenzamide cluster_modifications Systematic Modifications cluster_assays Screening Cascade cluster_output Data Analysis Scaffold Core Scaffold M1 Position 3: -OH Bioisosteres (e.g., -F, -NH2, -CH2OH) Scaffold->M1 Synthesize Analogs M2 Position 4: -CH3 Bioisosteres (e.g., -Cl, -CF3, -Ethyl) Scaffold->M2 Synthesize Analogs M3 N-Amide: Alkyl Chain Variation (e.g., -H, -Ethyl, -Propyl) Scaffold->M3 Synthesize Analogs Assay1 In Vitro D2R Binding Assay (Determine Ki) M1->Assay1 Test Affinity M2->Assay1 Test Affinity M3->Assay1 Test Affinity Assay2 In Silico Docking (Predict Binding Mode) Assay1->Assay2 Rationalize Results Assay3 ADME/Tox Profiling (Metabolic Stability, etc.) Assay2->Assay3 Prioritize Compounds Output Generate SAR Table & Refine Model Assay3->Output Compile Data Output->Scaffold Design Next Generation

Experimental Protocols

Protocol: Synthesis of Scaffold Analogs

This section provides a generalized, yet robust, synthetic workflow. All reagents should be commercial grade and used without further purification unless specified. Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3.1.1 Step 1: Amidation of the Parent Carboxylic Acid

The foundational reaction is the coupling of 3-hydroxy-4-methylbenzoic acid with a desired amine.

  • Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Add a coupling agent, such as oxalyl chloride (1.2 eq), and a catalytic amount of DMF (if in DCM) at 0 °C.[10] Stir for 30 minutes to form the acid chloride in situ.

  • In a separate flask, dissolve the desired amine (e.g., methylamine, ethylamine, 1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Slowly add the activated acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC/LC-MS.

  • Work-up: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel.

3.1.2 Step 2: Modification of the 3-Hydroxyl and 4-Methyl Groups

Modifications at these positions are best achieved by starting with appropriately substituted benzoic acid precursors (e.g., 3-fluoro-4-chlorobenzoic acid) and following the amidation protocol described in 3.1.1. This precursor-based approach is generally more efficient than late-stage functionalization.

Table 1: Suggested Bioisosteric Replacements for SAR Exploration

PositionOriginal GroupClassical BioisosteresNon-Classical BioisosteresRationale for Selection
3 -OH-NH₂, -SH, -F[11][12][13]-CH₂OH, -NHSO₂CH₃[11]Probes H-bond donor/acceptor requirements and electronic effects.[14]
4 -CH₃-Cl, -Br-CF₃, -CN, Oxetane[7]Modulates steric bulk, lipophilicity, and metabolic stability.[8]
Amide -NH(CH₃)-NH(C₂H₅), -N(CH₃)₂-CH₂-NH- (retro-amide)Explores steric fit and potential for altering metabolic N-dealkylation pathways.[15][16][17]
Protocol: In Vitro Dopamine D2 Receptor Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the D2 receptor, thereby determining its binding affinity (Kᵢ).[18]

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, a high-affinity D2R antagonist.[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D2R antagonist, such as Haloperidol or unlabeled Spiperone.

  • Test Compounds: Synthesized analogs dissolved in 100% DMSO to create stock solutions.

  • Scintillation Cocktail and 96-well filter plates (e.g., GF/B or GF/C).

Procedure:

  • Prepare dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

    • 50 µL of test compound dilution.

    • 50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2-0.5 nM).

    • 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials or a compatible plate for counting. Add scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter or a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Diagram 2: Workflow for D2R Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, Radioligand, Test Compounds start->prep plate Plate Assay Components (Buffer, Compound, Ligand, Membranes) prep->plate incubate Incubate at RT (60-90 min) plate->incubate filter Rapid Filtration & Washing incubate->filter count Add Scintillant & Quantify Radioactivity filter->count analyze Calculate IC50 & Ki Values (Cheng-Prusoff) count->analyze end End analyze->end

Protocol: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19][20] This protocol provides a general workflow using a program like AutoDock Vina.[21]

Software & Resources:

  • Protein Structure: A high-resolution crystal structure of the human Dopamine D2 Receptor. If a co-crystal with a benzamide is unavailable, a structure in the inactive state is preferred. The GPCRdb is a valuable resource for receptor models.[20]

  • Docking Software: AutoDock Tools and AutoDock Vina.

  • Ligand Structures: 3D structures of the synthesized analogs, energy-minimized using a suitable force field.

Procedure:

  • Receptor Preparation:

    • Load the D2R protein structure into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Define the grid box. This should encompass the known orthosteric binding site for benzamides, typically deep within the transmembrane helical bundle.[22][23]

  • Ligand Preparation:

    • Generate 3D coordinates for each analog.

    • Assign rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand files, and the defined grid box. The software will generate multiple binding poses for each ligand, ranked by a scoring function.

  • Analysis of Results:

    • Visualize the top-ranked poses for each analog within the D2R binding site.

    • Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with specific amino acid residues.

    • Correlate the predicted binding poses and scores with the experimentally determined Kᵢ values from the binding assay. This correlation helps validate the docking model and provides a structural hypothesis for the observed SAR.

Data Interpretation & SAR Progression

The primary output will be a table correlating structural modifications with D2R binding affinity.

Table 2: Hypothetical SAR Data for 3-Hydroxy-N,4-dimethylbenzamide Analogs

Compound IDR¹ (Position 3)R² (Position 4)R³ (Amide)D2R Kᵢ (nM)Docking Score (kcal/mol)Key Predicted Interaction
Scaffold -OH-CH₃-CH₃150-7.2H-bond with Ser193
1A -F-CH₃-CH₃85-7.8Favorable polar contact
1B -NH₂-CH₃-CH₃55-8.1Stronger H-bond network
2A -OH-Cl-CH₃90-7.5Steric fit in hydrophobic pocket
2B -OH-CF₃-CH₃250-6.8Unfavorable steric/electronic
3A -OH-CH₃-H750-6.1Loss of key hydrophobic contact
3B -OH-CH₃-C₂H₅120-7.4Optimal fit in N-alkyl pocket

This data is purely illustrative.

From this hypothetical data, a researcher could deduce:

  • A hydrogen bond donor/acceptor at Position 3 is highly favorable, with -NH₂ being superior to -OH and -F.

  • Position 4 has limited steric tolerance; replacing -CH₃ with a slightly larger -Cl is tolerated, but the bulky -CF₃ is detrimental.

  • N-methylation on the amide is critical for affinity, as its removal (Compound 3A) drastically reduces potency.

These insights, grounded in quantitative binding data and rationalized by molecular docking, form a feedback loop to guide the design of the next generation of more potent and selective analogs.

References

  • Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in molecular biology (Clifton, N.J.), 857, 231–257.
  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • PubMed. (1992). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry, 35(13), 2440-2445.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Patel, J. R., & Helal, C. J. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 419-440). Academic Press.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • MDPI. (2019). The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. Retrieved from [Link]

  • PMC. (n.d.). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 253-259.
  • ScienceDirect. (2025). Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. Bioorganic & Medicinal Chemistry, 33, 116034.
  • ResearchGate. (2025). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • Preprints.org. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • MDPI. (2019). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Retrieved from [Link]

  • MDPI. (2022). N-Dealkylation of Amines. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Retrieved from [Link]

  • GalaxyWEB. (n.d.). AlphaFold2 Modeling for GPCR. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Amanote Research. (2007). (PDF) Analogues of the Dopamine D2 Receptor Antagonist. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]

  • DiVA. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • NCBI. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ResearchGate. (2025). New substituted benzamides with potential antipsychotic action | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the Mechanism of Action of Substituted Benzamide Drugs. Retrieved from [Link]

  • SciSpace. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • PubMed. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology, 20(12B), 1285-1293.
  • NCBI Bookshelf. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
  • University of Westminster. (n.d.). Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for 3-Hydroxy-N,4-dimethylbenzamide Reaction Scale-Up

Introduction The successful scale-up of a chemical synthesis from the laboratory bench to pilot or production scale is a critical endeavor in the pharmaceutical and fine chemical industries. A pivotal, yet often underest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful scale-up of a chemical synthesis from the laboratory bench to pilot or production scale is a critical endeavor in the pharmaceutical and fine chemical industries. A pivotal, yet often underestimated, aspect of this transition is the judicious selection of a reaction solvent. The solvent not only influences the reaction's yield and purity but also has profound implications for process safety, environmental impact, and overall economic viability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a solvent for the scale-up of the synthesis of 3-Hydroxy-N,4-dimethylbenzamide, a key intermediate in various pharmacologically active compounds.

The formation of an amide bond, the core transformation in the synthesis of 3-Hydroxy-N,4-dimethylbenzamide, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] Traditional methods often rely on solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM).[3][4][5] However, due to toxicity and environmental concerns, there is a significant push towards identifying greener and safer alternatives.[3][4][5] This guide will navigate the theoretical considerations, present a practical experimental protocol for solvent screening, and emphasize the importance of safety and green chemistry principles in this critical decision-making process.

I. Theoretical Framework for Solvent Selection

The choice of a solvent is not merely about dissolving reactants; it is a strategic decision that impacts multiple facets of the chemical process. A holistic approach that considers the interplay of various factors is essential for a successful and robust scale-up.

Impact on Reaction Kinetics and Selectivity

The solvent can significantly influence the rate and outcome of a reaction. For the amide bond formation between 3-hydroxy-4-methylbenzoic acid and N-methylamine (or its equivalent), the solvent's polarity and its ability to solvate the transition state are crucial. Polar aprotic solvents are often favored for amide coupling reactions as they can effectively solvate the charged intermediates and reagents, such as carbodiimides or other coupling agents, without interfering with the nucleophilic amine.[6]

Solubility of Reactants, Intermediates, and Products

Adequate solubility of all components is paramount to ensure a homogeneous reaction mixture, which is crucial for consistent and reproducible results, especially at a larger scale. Poor solubility can lead to mass transfer limitations, resulting in slower reaction rates and the formation of impurities. Furthermore, the solubility of the final product is a key consideration for isolation and purification. Ideally, the product should be highly soluble in the reaction solvent at the reaction temperature but sparingly soluble at lower temperatures to facilitate crystallization and isolation.

Process and Safety Considerations

When moving from a laboratory to a production setting, the physical properties of the solvent become critically important. These include:

  • Boiling Point: A solvent with an appropriate boiling point allows for effective temperature control of the reaction. Solvents with very low boiling points can be difficult to handle on a large scale due to pressure build-up, while those with very high boiling points may require excessive energy for removal.

  • Viscosity: Low viscosity is desirable for efficient mixing and heat transfer.

  • Freezing Point: The freezing point should be low enough to avoid solidification during processing or storage.

  • Flash Point and Flammability: These are critical safety parameters that dictate the handling and storage requirements.

  • Toxicity and Environmental Impact: The health, safety, and environmental (HSE) profile of a solvent is a major consideration. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), classify solvents based on their toxicity.[7][8][9][10][11] The goal is to use less toxic (Class 3) solvents whenever possible and avoid those with high toxicity (Class 1).[7][8]

Green Chemistry Principles

The principles of green chemistry advocate for the use of solvents that are environmentally benign, derived from renewable resources, and have a minimal ecological footprint.[4] Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are gaining traction as greener alternatives in amide synthesis.[3][4][12]

II. General Reaction Scheme

The synthesis of 3-Hydroxy-N,4-dimethylbenzamide typically involves the coupling of 3-hydroxy-4-methylbenzoic acid with methylamine. This is commonly achieved using a coupling agent to activate the carboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents 3-hydroxy-4-methylbenzoic_acid 3-Hydroxy-4-methylbenzoic Acid Reaction_Mixture Reaction Mixture 3-hydroxy-4-methylbenzoic_acid->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Reaction_Mixture Base Base (e.g., DIEA) Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product 3-Hydroxy-N,4-dimethylbenzamide Reaction_Mixture->Product Amide Bond Formation

Caption: General reaction scheme for the synthesis of 3-Hydroxy-N,4-dimethylbenzamide.

III. Solvent Screening Protocol

A systematic solvent screening study is essential to identify the optimal solvent for the reaction scale-up. The following protocol outlines a general procedure for evaluating a range of candidate solvents.

Materials and Equipment
  • 3-hydroxy-4-methylbenzoic acid

  • Methylamine solution (e.g., in THF or water)

  • Coupling agent (e.g., EDC, HATU, T3P)

  • Base (e.g., DIEA, N-methylmorpholine)

  • Candidate solvents (see Table 1 for suggestions)

  • Reaction vials or flasks with magnetic stir bars

  • Heating and stirring plate

  • TLC plates and developing chamber

  • HPLC or UPLC system for purity analysis

  • NMR spectrometer for structural confirmation

Experimental Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of 3-hydroxy-4-methylbenzoic acid, methylamine, coupling agent, and base in a suitable solvent (if necessary) to ensure accurate dispensing.

  • Reaction Setup: In separate reaction vials, add 3-hydroxy-4-methylbenzoic acid (1 equivalent).

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., 5-10 volumes relative to the limiting reagent).

  • Reagent Addition: Add the base (e.g., 1.5-2.0 equivalents) and the coupling agent (e.g., 1.1-1.2 equivalents) to each vial.

  • Initiation of Reaction: Add the methylamine solution (1.0-1.1 equivalents) to each vial.

  • Reaction Monitoring: Stir the reactions at a set temperature (e.g., room temperature or a slightly elevated temperature) and monitor the progress by TLC or HPLC at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Work-up: Once the reaction is complete (or after a set time), quench the reaction (e.g., with water or a dilute acid). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by HPLC to determine the yield and purity. Confirm the structure of the desired product by ¹H NMR.

Data Analysis and Selection Criteria

The selection of the best solvent should be based on a multi-parameter analysis:

  • Reaction Performance: High yield and purity of the desired product.

  • Processability: Ease of handling, work-up, and solvent removal.

  • Safety: Low flammability and toxicity.

  • Environmental Impact: Low environmental persistence and biodegradability.

  • Cost: The economic viability of using the solvent at a large scale.

IV. Comparative Analysis of Potential Solvents

The following table provides a comparative overview of commonly used and greener alternative solvents for amide bond formation. The selection for the synthesis of 3-Hydroxy-N,4-dimethylbenzamide should be guided by this data in conjunction with the experimental results from the screening study.

SolventClass (ICH)Boiling Point (°C)Key AdvantagesKey Disadvantages
Traditional Solvents
Dichloromethane (DCM)240Good solvating power for a wide range of reagents.Carcinogenicity concerns, volatile.[4][5]
N,N-Dimethylformamide (DMF)2153Excellent solvating power, high boiling point.Reprotoxic, difficult to remove.[3][4][5]
N-Methyl-2-pyrrolidone (NMP)2202Similar to DMF, good for high-temperature reactions.Reprotoxic, very high boiling point.[3][4][5]
Acetonitrile282Good solvating power, relatively easy to remove.Toxic, often a byproduct of acrylonitrile production.
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)3[11]80Bio-derived, forms a low-boiling azeotrope with water, less prone to peroxide formation than THF.[3][4][5]Can be more expensive than traditional solvents.
Cyclopentyl methyl ether (CPME)2[11]106High boiling point, low peroxide formation, hydrophobic.[12]Can be more expensive.
Ethyl acetate (EtOAc)377Low toxicity, relatively inexpensive.Lower solvating power for some polar reagents.
Isopropyl acetate (IPAc)389Similar to EtOAc, higher boiling point.
Water-100The ultimate green solvent, non-toxic, non-flammable.[3]Poor solubility for many organic compounds, can interfere with some coupling reagents.[3]

ICH Classifications are based on toxicity levels, with Class 1 being the most toxic and Class 3 having low toxic potential.[8]

V. Scale-Up and Safety Considerations

Scaling up a chemical reaction introduces new challenges that are not always apparent at the laboratory scale.[13][14] A thorough risk assessment is crucial before proceeding with a large-scale synthesis.[13][14][15]

Thermal Hazards

Amide coupling reactions are often exothermic. On a large scale, the heat generated can be significant and, if not properly managed, can lead to a thermal runaway.[13][15][16] Key considerations include:

  • Heat of Reaction: Determine the heat of reaction through calorimetry studies.

  • Heat Transfer: Ensure the reactor has adequate heat transfer capabilities to dissipate the heat generated.[17]

  • Addition Rate: For highly exothermic reactions, control the rate of addition of one of the reagents to manage the temperature.[13]

Mixing and Mass Transfer

Efficient mixing is critical to ensure uniform temperature and concentration throughout the reactor.[17] Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of solvent can impact mixing efficiency due to its viscosity.

Process Safety Management

A comprehensive Process Hazard Analysis (PHA) should be conducted to identify potential hazards and implement appropriate control measures.[15] This includes evaluating the flammability of the solvent, the potential for pressure build-up, and the stability of all reactants and products under the reaction conditions.

VI. Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for the selection of a suitable solvent for the scale-up of the 3-Hydroxy-N,4-dimethylbenzamide synthesis.

G cluster_screening Initial Screening cluster_optimization Process Optimization & Safety cluster_scaleup Scale-Up & Final Selection A Define Reaction & Target Product Profile B Identify Candidate Solvents (ICH, Green Chemistry) A->B C Perform Lab-Scale Solvent Screening B->C D Analyze Yield, Purity, & Reaction Profile C->D E Down-select 2-3 Promising Solvents D->E F Optimize Reaction Conditions in Selected Solvents E->F G Conduct Safety Assessment (Calorimetry, Stability) F->G H Perform Pilot-Scale Run G->H I Evaluate Process Performance & Product Quality H->I J Final Solvent Selection for Manufacturing I->J

Caption: A workflow for solvent selection from screening to scale-up.

VII. Conclusion

The selection of an appropriate solvent is a multifaceted and critical step in the successful scale-up of the synthesis of 3-Hydroxy-N,4-dimethylbenzamide. A systematic approach that combines theoretical understanding, practical experimental screening, and a strong emphasis on safety and green chemistry principles is essential. By moving beyond traditional, often hazardous solvents and embracing greener alternatives, the chemical industry can develop more sustainable, safer, and economically viable manufacturing processes. This guide provides a framework for making informed decisions, ultimately leading to a robust and efficient synthesis on a larger scale.

References

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • University of California, Santa Barbara. (2019). Scale-Up Reaction Safety. UCSB EH&S. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • American Chemical Society. (n.d.). Safe chemical reaction scale up. ACS Publications. [Link]

  • Stanford University. (2023). Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • QES Academy. (2024). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]

  • McMillan, A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-55. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • GMP Navigator. (n.d.). ICH guideline Q3C (R5)on impurities: guideline for residual solvents. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Gallou, F., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(17), 3343-3356. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Di Gioia, M. L., et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 19(45), 9885-9902. [Link]

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • McMillan, A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-55. [Link]

  • Nagy, B., et al. (2021). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 26(11), 3183. [Link]

  • Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Synthetic Communications, 53(23), 1735-1744. [Link]

  • Di Gioia, M. L., et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 19(45), 9885-9902. [Link]

  • Lainer, T., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(17), 3543-3548. [Link]

  • Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(17), 3543-3548. [Link]

  • Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(17), 3543-3548. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. [Link]

  • Khdera, H. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Egyptian Journal of Chemistry, 65(12), 1-8. [Link]

  • Wang, H., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6337-6341. [Link]

  • Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Hydroxy-N,4-dimethylbenzamide

Chemical Profile & Impurity Landscape[1][2][3] Before initiating any purification protocol, it is critical to understand the physicochemical properties of your target molecule versus its likely contaminants. 3-Hydroxy-N,...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Impurity Landscape[1][2][3]

Before initiating any purification protocol, it is critical to understand the physicochemical properties of your target molecule versus its likely contaminants. 3-Hydroxy-N,4-dimethylbenzamide is an amphoteric molecule containing a phenolic hydroxyl group (weakly acidic) and a secondary amide (neutral/weakly basic).[1]

Target Molecule Specifications
PropertyValue (Est.)Significance for Purification
Structure Phenolic AmideAmphoteric nature allows for pH-switchable solubility.[1]
pKa (Phenol) ~9.5 – 10.0Remains protonated (organic soluble) in weak bases (e.g., NaHCO₃).[1]
pKa (Amide NH) > 15Neutral under standard workup conditions.[1]
LogP ~1.4 – 1.8Moderate lipophilicity; soluble in EtOAc, DCM, Alcohols.[1]
Physical State Solid (MP ~150-165°C)Highly amenable to recrystallization.[1]
Common Impurities

Based on standard amidation synthetic routes (e.g., EDC/HOBt coupling or Acid Chloride method), your crude product likely contains:

  • Unreacted Starting Material: 3-Hydroxy-4-methylbenzoic acid (Carboxylic acid, pKa ~4.5).[1]

  • Coupling Reagents: EDC urea byproducts (water-soluble) or DCU (insoluble solid).[1]

  • Amine Salts: Methylamine hydrochloride (water-soluble).[1]

  • O-Acylated Side Products: Esters formed if the phenolic OH competed with the amine during coupling.[1]

Primary Protocol: Differential pH Extraction (The "Workup")

Issue: "My crude product contains unreacted acid and smells of amine."

The Solution: The most efficient method to purify this compound is exploiting the pKa difference between the carboxylic acid impurity (pKa ~4.5) and the phenolic product (pKa ~10) .[1] We can deprotonate the impurity into the aqueous phase while keeping the product in the organic phase.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc is safer and separates better from water.[1]

  • Acid Wash (Removal of Amines):

    • Wash the organic layer with 1M HCl (2x).[1]

    • Mechanism:[1][2][3][4][5] Protonates unreacted methylamine and catalysts (DMAP), forcing them into the aqueous layer.[1]

  • Weak Base Wash (The Critical Step):

    • Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) (3x).[1]

    • Mechanism:[1][2][3][4][5] NaHCO₃ (pH ~8.[1]5) is basic enough to deprotonate the benzoic acid impurity (forming a water-soluble carboxylate salt) but NOT basic enough to deprotonate the phenolic product.[1]

    • Result: Impurity goes to aqueous; Product stays in organic.[1]

  • Brine & Dry: Wash with saturated brine, dry over Na₂SO₄, and concentrate in vacuo.

Decision Logic Diagram

ExtractionLogic Crude Crude Mixture (Product + Acid + Amine) EtOAc Dissolve in EtOAc Crude->EtOAc HCl_Wash Wash with 1M HCl EtOAc->HCl_Wash Aq_Waste1 Aqueous Waste: Protonated Amines/Catalysts HCl_Wash->Aq_Waste1 Removes Bases Org_Phase1 Organic Phase: Product + Carboxylic Acid HCl_Wash->Org_Phase1 Bicarb_Wash Wash with Sat. NaHCO3 (pH ~8.5) Org_Phase1->Bicarb_Wash Aq_Waste2 Aqueous Waste: Deprotonated Benzoic Acid Bicarb_Wash->Aq_Waste2 Removes Acids Final_Org Final Organic Phase: Purified Phenolic Amide Bicarb_Wash->Final_Org

Figure 1: Differential extraction logic separating the phenolic product from acidic and basic impurities.

Secondary Protocol: Recrystallization[3][7][8][9]

Issue: "The product is solid but slightly off-white or pink."

The Solution: Phenols are prone to oxidation, leading to pink/brown quinone impurities.[1] Recrystallization is superior to chromatography for removing these trace colored impurities.[1]

Solvent System Selection
Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 1:1 to 1:3Dissolve in hot EtOH; add hot water until turbid; cool slowly.[1] Best for removing salts.[1]
EtOAc / Hexane 1:2Dissolve in min.[1] hot EtOAc; add Hexane. Good for removing non-polar oils.[1]
Acetonitrile PureDissolve hot; cool to -20°C. Excellent for amide purification.[1]
The "Charcoal Polish" (For Color Removal)
  • Dissolve the semi-pure solid in boiling Ethanol.

  • Add Activated Carbon (Charcoal) (5-10% by weight).[1]

  • Stir at reflux for 15 minutes.

  • Filter while hot through a Celite pad (diatomaceous earth) to remove charcoal.[1]

  • Allow the filtrate to cool slowly to room temperature, then 4°C.

Troubleshooting & FAQs

Q1: My product is trapped in the aqueous layer after the base wash. What happened?

  • Diagnosis: You likely used a base that was too strong (e.g., 1M NaOH or Na₂CO₃).[1]

  • Explanation: The phenol pKa is ~10.[1] Strong bases (pH > 11) will deprotonate the phenol, forming a phenolate salt which is water-soluble.[1]

  • Fix: Acidify the aqueous layer carefully to pH ~4 using 1M HCl, then re-extract with EtOAc.

Q2: I see a spot on TLC just above my product that won't separate.

  • Diagnosis: This is likely the O-acylated side product (ester).[1]

  • Explanation: During synthesis, the coupling reagent may have reacted with the Phenol -OH instead of the Amine. Esters are less polar than amides/phenols and run higher on TLC.[1]

  • Fix: Treat the crude with dilute LiOH in THF/Water for 30 minutes. This selectively hydrolyzes the unstable ester back to the desired phenol without breaking the robust amide bond.

Q3: The product is oiling out instead of crystallizing.

  • Diagnosis: Impurity level is too high, or cooling was too rapid.[1]

  • Fix: Re-dissolve the oil in the hot solvent.[1] Add a "seed crystal" of pure product if available. Scratch the glass surface of the flask with a spatula to induce nucleation.

Q4: How do I remove the urea byproduct (DCU) if I used DCC?

  • Diagnosis: White precipitate floating in your organic solvent.[1]

  • Fix: Cool the reaction mixture to 0°C for 1 hour. DCU is highly insoluble in cold EtOAc/DCM.[1] Filter the cold mixture through a sintered glass funnel before starting the aqueous workup.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and solvent selection logic).

  • PubChem. (2025).[1][2][6][7] Compound Summary: 3-Hydroxy-4-methylbenzoic acid (Precursor Properties). National Library of Medicine.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Source for urea byproduct removal strategies). [Link]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for O-acylation side reactions in phenolic substrates). [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 3-Hydroxy-N,4-dimethylbenzamide to Prevent Oxidation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Hydroxy-N,4-dimethylbenzamide. This document provides in-depth guidance for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Hydroxy-N,4-dimethylbenzamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to mitigate oxidative degradation. Due to its phenolic hydroxyl group, 3-Hydroxy-N,4-dimethylbenzamide is susceptible to oxidation, which can compromise sample integrity, impact experimental results, and reduce shelf-life. This guide offers a combination of theoretical understanding, frequently asked questions, troubleshooting protocols, and standard operating procedures to ensure the long-term stability of your compound.

Part 1: Understanding the Problem - The Chemistry of Phenolic Oxidation

The primary point of instability in the 3-Hydroxy-N,4-dimethylbenzamide molecule is the phenolic hydroxyl (-OH) group attached to the benzene ring. This functional group is susceptible to oxidation, a process that can be initiated or accelerated by several environmental factors. The core mechanism involves the removal of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is highly reactive and can participate in further reactions, leading to the formation of colored quinone-type structures and potential polymerization, ultimately degrading the sample.[1][2]

Key factors that promote the oxidation of phenolic compounds include:

  • Atmospheric Oxygen: The most common oxidizing agent.[3][4]

  • Light (Especially UV): Provides the energy to initiate radical formation.[5]

  • Elevated Temperature: Increases the rate of chemical reactions, including oxidation.[6][7]

  • High pH (Alkaline Conditions): Promotes the deprotonation of the phenol to a phenolate ion, which is even more susceptible to oxidation.[2]

  • Trace Metal Ions (e.g., Fe³⁺, Cu²⁺): Can act as catalysts in the oxidation process.[8][9][10]

Below is a simplified diagram illustrating the general oxidative pathway for phenolic compounds.

A 3-Hydroxy-N,4-dimethylbenzamide (Phenol Structure) B Phenoxy Radical (Unstable Intermediate) A->B  Initiation (O₂, Light, Heat, Metal Ions) C Quinone-type Structures (Colored Degradation Products) B->C  Propagation & Further Reactions

Caption: General oxidation pathway of a phenolic compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 3-Hydroxy-N,4-dimethylbenzamide.

Q1: What are the ideal storage conditions for the solid (powder) form of 3-Hydroxy-N,4-dimethylbenzamide?

A1: The solid form is generally more stable than solutions. However, to maximize shelf-life, it is critical to protect it from environmental factors. The recommended storage conditions are summarized below.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Slows down the rate of any potential degradation reactions.[11] For long-term storage (>1 year), -20°C is preferable.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary driver of oxidation.[12][13] This is crucial after the container has been opened.
Light Protect from LightStore in an amber glass vial or in a dark location to prevent photo-oxidation.[5]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture.[7] Glass is preferred over plastic for chemical inertness.

Q2: My solid compound has developed a pink or brownish tint. What does this mean, and can I still use it?

A2: A change in color from white/off-white to pink, tan, or brown is a visual indicator of oxidation. This suggests that a portion of the compound has degraded into quinone-type products. While the bulk of the material may still be the desired compound, the presence of these impurities can interfere with sensitive biological assays or chemical reactions. For quantitative and sensitive applications, it is highly recommended to purify the material (e.g., by recrystallization) or use a fresh, unoxidized lot. For less sensitive screening applications, its use may be acceptable, but the potential for off-target effects from the impurities should be considered.

Q3: How should I prepare and store solutions of 3-Hydroxy-N,4-dimethylbenzamide for maximum stability?

A3: Solutions are significantly more prone to oxidation than the solid material. To ensure stability, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, Ethanol, DMF).

  • Deoxygenation: Before preparing the solution, deoxygenate the solvent by bubbling a stream of inert gas (nitrogen or argon) through it for 15-20 minutes. This removes dissolved oxygen.[14][15]

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). After preparation, flush the headspace of the storage vial with nitrogen or argon before sealing.[4][12]

  • Storage Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[5]

Q4: Can I add an antioxidant to my solutions to prevent oxidation?

A4: Yes, incorporating an antioxidant can be an effective strategy, particularly for solutions that may be handled frequently or stored for extended periods. The choice of antioxidant must be compatible with your downstream application.

  • Radical Scavengers: Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective at terminating the radical chain reactions of oxidation.[16][17] A typical concentration to test would be 0.01-0.1%.

  • Chelating Agents: If you suspect metal ion contamination in your buffer or solvent, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these catalytic ions.[18]

  • Compatibility Check: Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your experiment or react with your compound.

Part 3: Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve stability issues encountered during your experiments.

Issue 1: Rapid Discoloration of a Freshly Prepared Solution

If your solution changes color (e.g., turns yellow or pink) within minutes or hours of preparation, it indicates rapid oxidation.

cluster_0 Start Problem: Rapid Solution Discoloration Q1 Was the solvent deoxygenated before use? Start->Q1 A1_No Action: Discard solution. Prepare fresh using deoxygenated solvent. Q1->A1_No No Q2 Was the vial headspace flushed with inert gas (N₂/Ar)? Q1->Q2 Yes A1_Yes Yes A2_No Action: Purge headspace of current and future solutions with N₂/Ar. Q2->A2_No No Q3 Is the solution exposed to bright light? Q2->Q3 Yes A2_Yes Yes A3_No Action: Store in amber vials or protect from light. Q3->A3_No Yes End Consider solvent purity (trace metals) or pH effects. Use high-purity solvent and/or buffered solution (pH < 7). Q3->End No A3_Yes Yes

Caption: Troubleshooting workflow for rapid solution discoloration.

Issue 2: Precipitate Forms in a Solution During Storage

Possible Cause 1: Degradation.

  • Diagnosis: The precipitate is often colored (brown/dark) and may be accompanied by discoloration of the supernatant. This suggests that the oxidized products have polymerized and are no longer soluble.

  • Solution: The solution is likely unusable and should be discarded. Review your storage protocol (see Part 4) to prevent this in the future. This indicates advanced degradation.[19]

Possible Cause 2: Poor Solubility.

  • Diagnosis: The precipitate is crystalline and white/colorless, and it reappears upon cooling after being dissolved by gentle warming. This is more likely a solubility issue than degradation.

  • Solution: The concentration may be too high for the storage temperature. Consider storing the solution at a slightly warmer temperature (e.g., 4°C instead of -20°C, if stability permits) or preparing a more dilute stock solution.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Long-Term Storage of Solid 3-Hydroxy-N,4-dimethylbenzamide

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Weighing: If you need to dispense material, do so quickly in a low-humidity environment. Minimize the time the bulk material is exposed to air.

  • Inert Gas Backfill: After dispensing, flush the vial containing the remaining solid with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace the air in the headspace.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Place the sealed vial in a labeled container and store it in a refrigerator (≤ 4°C) or freezer (-20°C), protected from light.

SOP 2: Protocol for Preparing and Storing a Stabilized Stock Solution

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent (e.g., DMSO). Place the required volume in a flask and bubble dry nitrogen or argon gas through the liquid for 15-20 minutes using a long needle or glass pipette.

  • Compound Preparation: Weigh the required amount of solid 3-Hydroxy-N,4-dimethylbenzamide into a clean, dry amber vial.

  • Dissolution: Under a gentle positive pressure of inert gas, transfer the deoxygenated solvent to the vial containing the solid using a syringe or cannula. Cap the vial and mix gently (vortex or sonicate) until fully dissolved.

  • Headspace Purge: Briefly open the cap and flush the headspace of the vial with inert gas for 10-15 seconds.

  • Sealing and Aliquoting: Tightly seal the vial. If desired, aliquot the stock solution into smaller, single-use amber vials, repeating the headspace purge for each aliquot.

  • Storage: Label the vials clearly and store them at -20°C or -80°C.

By adhering to these guidelines, you can significantly extend the shelf-life and ensure the integrity of your 3-Hydroxy-N,4-dimethylbenzamide for reliable and reproducible experimental outcomes.

References

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Skrovankova, S., et al. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Linde. Inerting in the chemical industry.
  • Air Products. Packaging, Inerting and Blanketing.
  • Air Liquide. Inert Gas Blanketing.
  • Gisquet, M., et al. (2024, May 17). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. IVES Technical Reviews.
  • Cambridge Sensotec. Inert Gas Blanketing.
  • Grace, M. H., et al. (2007, March 10). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles.
  • Halliwell, B. (2014). Reactivity of food phenols with iron and copper ions: binding, dioxygen activation and oxidation mechanisms. Food & Function (RSC Publishing).
  • Machulek, A., et al. (2012).
  • Plenco. Material Storage for Bulk Molding Compounds and Phenolic Resin.
  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO.
  • Zou, T., et al. (2018, September 6). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI.
  • Asfaw, T. G., et al. (2024). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Foti, M. C. (2007). Phenolic antioxidants. IntechOpen.
  • Sánchez-Ortega, I., et al. (2019).
  • Râpă, M., et al. (2024, November 1). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes. MDPI.
  • Appel, H. M. (1993).
  • US Patent US4316996A. (1982). Discoloration prevention of phenolic antioxidants.
  • Mohsenzadeh, F., et al. (2014). Influence of metal ions concentration on phenol degradation by Rhodococcus pyridinivorans GM3.
  • Le, H. X., et al. (2026, January 22). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.
  • Kumar, A., et al. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • Suzuki, Y., et al. (2022). Photoinduced Concerted Dual Single-bond Rotation of a Nitrogen-containing System Realized by Chalcogen Substitution. ChemRxiv.
  • Aulton, M. E. (2013).
  • PrepChem. Synthesis of N-hydroxy-N-methylbenzamide.
  • Crawford, R. L. (1976). Pathways of 4-hydroxybenzoate degradation among species of Bacillus. PMC - NIH.
  • Johannesson, P., et al. (2018, February 27).
  • Tan, M., et al. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Kar, A. (2010, October 9).
  • Benchchem. how to prevent oxidation of N,3-dihydroxybenzamide in solution.
  • Wang, H., et al. (2009, November 15). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed.
  • Arora, P., et al. (2012). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7.
  • PubChem. 4-hydroxy-N,N-dimethylbenzamide.
  • Fomenkov, A. I., et al. (2022, February 7).
  • Kumar, V., & Singh, S. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Boyce, C. B., & Lythgoe, B. (1966). The oxidation of hydroxamic acids. Journal of the Chemical Society C: Organic.
  • PubChemLite. 3-hydroxy-n,n-dimethylbenzamide (C9H11NO2).
  • ChemSynthesis. (2025, May 20). N,4-dimethylbenzamide.
  • Sigma-Aldrich. 4-hydroxy-N,N-dimethylbenzamide AldrichCPR.

Sources

Troubleshooting

Technical Guide: pH Stability Profile of 3-Hydroxy-N,4-dimethylbenzamide

The following technical guide addresses the pH stability profile of 3-Hydroxy-N,4-dimethylbenzamide (CAS: 348165-50-4). This document is structured for researchers requiring precise stability data for formulation, assay...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the pH stability profile of 3-Hydroxy-N,4-dimethylbenzamide (CAS: 348165-50-4). This document is structured for researchers requiring precise stability data for formulation, assay development, and storage.

Executive Summary: The Stability Window

For optimal integrity, maintain 3-Hydroxy-N,4-dimethylbenzamide solutions within pH 4.5 – 7.5 .

  • Optimal Stability: pH 5.5 – 6.5 (Buffered).[1]

  • Risk Zone (Hydrolysis): pH < 3.0 (Acid-catalyzed) and pH > 9.0 (Base-catalyzed).[1]

  • Risk Zone (Oxidation): pH > 8.0 (Phenolate formation increases susceptibility to oxidative coupling).[1]

Application Note: This compound exhibits a "U-shaped" pH-rate profile typical of substituted benzamides, but with added sensitivity due to the electron-donating 3-hydroxy group.

Chemical Basis of Stability[1]

To troubleshoot effectively, one must understand the molecular drivers of instability for this specific scaffold.

A. The Amide Hydrolysis Vector

The primary degradation pathway is the hydrolysis of the N-methylamide bond.[1]

  • Mechanism: The amide bond (

    
    ) is robust due to resonance stabilization. However, the 4-methyl group provides weak electron donation, slightly stabilizing the carbonyl carbon against nucleophilic attack compared to unsubstituted benzamide.
    
  • pH Impact:

    • Acidic (pH < 3): Protonation of the carbonyl oxygen activates the carbon for water attack, yielding 3-hydroxy-4-methylbenzoic acid and methylamine .

    • Basic (pH > 9): Hydroxyl ions (

      
      ) directly attack the carbonyl.[1] This is often faster than acid hydrolysis for benzamides.
      
B. The Phenolic pKa Switch

The 3-hydroxy substituent introduces a critical pKa value (approx. 9.4 – 9.8 ).

  • Below pH 9: The molecule exists as a neutral phenol.[1] It is hydrophobic and stable against oxidation.

  • Above pH 9: Deprotonation forms the phenolate anion .[1]

    • Consequence 1: Drastic increase in water solubility.[1]

    • Consequence 2: The electron-rich ring becomes highly susceptible to oxidative degradation (turning solutions brown/pink) and may facilitate intramolecular catalysis of the amide bond.[1]

Stability Data & Troubleshooting
Predicted Degradation Rates (25°C)
pH ConditionDominant SpeciesPredicted

(10% Loss)
Primary Degradation Mode
pH 1.0 - 2.0 Neutral< 24 HoursAcid-catalyzed Hydrolysis
pH 4.0 - 5.0 Neutral> 6 MonthsMinimal (Stable)
pH 7.4 (PBS) Neutral> 2 WeeksVery Slow Hydrolysis
pH 9.0 Mix (Neutral/Anion)~ 3 - 5 DaysBase Hydrolysis + Oxidation
pH 12.0 Anionic< 4 HoursRapid Base Hydrolysis
Troubleshooting Common Issues

Q1: My solution turned pink/brown after 24 hours. Why?

  • Cause: You likely adjusted the pH > 8.[1]0. The phenolate ion oxidizes rapidly in the presence of dissolved oxygen to form quinone-like polymerization products.

  • Fix: Keep pH < 7.5. If high pH is required, degas buffers with Argon/Nitrogen and add an antioxidant (e.g., 0.1% Sodium Metabisulfite).[1]

Q2: The compound precipitated upon dilution into cell culture media.

  • Cause: The neutral form (pH < 9) has low aqueous solubility. Diluting a high-concentration DMSO stock directly into aqueous media can cause "crashing out."

  • Fix:

    • Limit final DMSO concentration to 0.5% - 1.0%.

    • Use an intermediate dilution step: DMSO Stock

      
       1:1 DMSO:Water 
      
      
      
      Media.
    • Ensure the media is warm (37°C) during addition.

Q3: I see a new peak on HPLC at RRT 0.85.

  • Cause: This is likely the hydrolysis product, 3-hydroxy-4-methylbenzoic acid .

  • Verification: Check the UV spectrum.[1] The acid usually has a slightly shifted

    
     compared to the amide due to the loss of the N-methyl auxochrome.
    
Experimental Protocols
Protocol A: pH-Rate Profile Determination (Stress Testing)

Use this protocol to validate stability in your specific matrix.[1]

Materials:

  • Stock Solution: 10 mM 3-Hydroxy-N,4-dimethylbenzamide in DMSO.

  • Buffers (100 mM): HCl (pH 1), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 10).[1]

Workflow:

  • Spike: Dilute Stock 1:100 into each buffer (Final conc: 100

    
    M).
    
  • Incubate: Store at 40°C (accelerated) or 25°C (ambient) in amber vials.

  • Sampling: Aliquot 100

    
    L at T=0, 4h, 24h, and 48h.
    
  • Quench:

    • For Acidic/Neutral samples: Analyze directly.[1]

    • For Basic samples (pH 10): Neutralize immediately with 10

      
      L of 1M HCl to stop hydrolysis.[1]
      
  • Analysis: HPLC-UV (254 nm).

Protocol B: HPLC Method for Degradation Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm (Amide bond) and 280 nm (Phenol moiety).[1]

Mechanistic Visualization

The following diagram illustrates the degradation pathways dependent on pH.

StabilityPathways Compound 3-Hydroxy-N,4-dimethylbenzamide (Neutral Form) Stable at pH 4-7 Acid_Hydrolysis Acid Hydrolysis (pH < 3) Compound->Acid_Hydrolysis H+ Catalysis Phenolate Phenolate Anion (pH > 9.5) Compound->Phenolate Deprotonation (OH-) Product_Acid 3-Hydroxy-4-methylbenzoic acid + Methylamine Acid_Hydrolysis->Product_Acid Cleavage Base_Hydrolysis Base Hydrolysis (pH > 10) Base_Hydrolysis->Product_Acid Cleavage Phenolate->Base_Hydrolysis OH- Attack Product_Ox Quinone/Polymer (Brown Precipitate) Phenolate->Product_Ox Oxidation (O2)

Figure 1: Degradation pathways of 3-Hydroxy-N,4-dimethylbenzamide. Note the bifurcation at high pH leading to both hydrolysis and oxidation.

References
  • Bunton, C. A., et al. (1968).[1] "Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide." The Journal of Organic Chemistry. Link

    • Establishes the baseline kinetics for N-methylbenzamide hydrolysis, demonstrating the stability of the amide bond in neutral conditions.
  • Diness, F., et al. (2018).[1][2] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry. Link

    • Provides comparative stability data for substituted benzamides in aqueous media.
  • PubChem. (2025).[1][3] "Compound Summary: 3-Hydroxy-N,N-dimethylbenzamide (Analog)." National Library of Medicine. Link

    • Source for structural analogs and physicochemical property predictions (pKa, logP).[1]

  • ThermoFisher Scientific. (2024). "3,4-Dimethylbenzamide Product Specifications." Link

    • Reference for the stability of the core 4-methylbenzamide scaffold.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to FTIR Analysis: Identifying 3-Hydroxy-N,4-dimethylbenzamide

In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel compounds is a cornerstone of progress. For molecules like 3-Hydroxy-N,4-dimethylbenzamide, a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel compounds is a cornerstone of progress. For molecules like 3-Hydroxy-N,4-dimethylbenzamide, a substituted aromatic amide with potential pharmacological activity, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for structural confirmation. This guide provides an in-depth analysis of the expected FTIR absorption bands for 3-Hydroxy-N,4-dimethylbenzamide, offering a comparative framework against structurally similar compounds and a detailed experimental protocol for its characterization.

The Structural Signature: Unpacking the Vibrational Modes

The infrared spectrum of 3-Hydroxy-N,4-dimethylbenzamide is a composite of the vibrational modes of its constituent functional groups: a phenolic hydroxyl (-OH), a secondary amide (-CONH-), a substituted benzene ring, and methyl groups (-CH₃). Understanding the characteristic absorption frequencies of each is paramount for accurate spectral interpretation.

Key Functional Group Absorptions:
  • Hydroxyl (-OH) Group: The phenolic -OH group is anticipated to produce a broad and strong absorption band in the region of 3600-3200 cm⁻¹ due to intermolecular hydrogen bonding.[1][2] This broadness is a key distinguishing feature compared to the sharper N-H stretch of the amide.

  • Amide (-CONH-) Group: As a secondary amide, two prominent bands are expected. The N-H stretching vibration will appear as a single, relatively sharp peak around 3370-3170 cm⁻¹.[3] The carbonyl (C=O) stretching vibration, known as the Amide I band, will be a very strong and sharp absorption between 1680 and 1630 cm⁻¹.[3] Additionally, the N-H in-plane bending, or Amide II band, is expected as a strong peak between 1570 and 1515 cm⁻¹.[3]

  • Aromatic Ring (C=C and C-H): The presence of the benzene ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[1] The C=C in-ring stretching vibrations will produce medium to strong absorptions in the 1600-1450 cm⁻¹ region.[1]

  • Methyl (-CH₃) Groups: The aliphatic C-H stretching vibrations of the two methyl groups (one on the nitrogen and one on the ring) will result in absorptions in the 3000-2850 cm⁻¹ range.[4]

Comparative Analysis: Distinguishing 3-Hydroxy-N,4-dimethylbenzamide

To confidently identify 3-Hydroxy-N,4-dimethylbenzamide, it is crucial to compare its spectrum with those of structurally related compounds. The presence or absence of key bands allows for clear differentiation.

Functional Group3-Hydroxy-N,4-dimethylbenzamide (Expected)Benzamide (Primary Amide)N-Methylbenzamide (Secondary Amide)p-Cresol (Phenol)
-OH Stretch Broad, strong band ~3600-3200 cm⁻¹AbsentAbsentBroad, strong band ~3600-3200 cm⁻¹
N-H Stretch Single, sharp peak ~3370-3170 cm⁻¹Two sharp peaks ~3366 & 3170 cm⁻¹[3]Single, sharp peak ~3301 cm⁻¹[3]Absent
C=O Stretch (Amide I) Strong, sharp peak ~1680-1630 cm⁻¹Strong, sharp peak ~1656 cm⁻¹[5]Strong, sharp peak ~1641 cm⁻¹[3]Absent
N-H Bend (Amide II) Strong peak ~1570-1515 cm⁻¹Sharp peak ~1622 cm⁻¹[3]Strong peak ~1542 cm⁻¹[3]Absent
Aromatic C=C Stretch Multiple bands ~1600-1450 cm⁻¹Multiple bands ~1600-1440 cm⁻¹[1]Multiple bands presentMultiple bands ~1600-1500 cm⁻¹
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~3000-2850 cm⁻¹Absent~3000-2850 cm⁻¹~3000-2850 cm⁻¹

Analysis: The key to identifying 3-Hydroxy-N,4-dimethylbenzamide lies in observing the simultaneous presence of a broad -OH stretch, a single N-H stretch, and the characteristic Amide I and Amide II bands. This unique combination distinguishes it from primary amides like benzamide (which has two N-H stretches), simple secondary amides like N-methylbenzamide (lacking the -OH stretch), and phenols like p-cresol (lacking the amide bands).

Experimental Protocol for FTIR Analysis

This section details a standard procedure for obtaining a high-quality FTIR spectrum of 3-Hydroxy-N,4-dimethylbenzamide, which is likely a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and ease of use.[6]

Materials and Equipment:
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Sample of 3-Hydroxy-N,4-dimethylbenzamide

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of the 3-Hydroxy-N,4-dimethylbenzamide powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[6]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Use the software tools to label the peaks of interest and compare the obtained spectrum with the expected absorption bands outlined in this guide.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder.

    • Clean the ATR crystal surface thoroughly as described in step 2 to prepare for the next measurement.

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process_data Process Data & Analyze Spectrum acquire_sample->process_data clean_up Clean Crystal process_data->clean_up end End clean_up->end

Figure 1. Experimental workflow for FTIR analysis using an ATR accessory.

Conclusion

FTIR spectroscopy provides a powerful and definitive tool for the identification of 3-Hydroxy-N,4-dimethylbenzamide. By carefully analyzing the key absorption bands corresponding to the hydroxyl, secondary amide, and aromatic functionalities, and by comparing the spectrum to those of similar structures, researchers can achieve a high degree of confidence in their compound's identity. The experimental protocol outlined provides a straightforward and reproducible method for obtaining high-quality spectral data. This guide serves as a foundational reference for scientists and professionals in drug development, ensuring the integrity and accuracy of their analytical characterization.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis. Spectrum of p-cresol transformation. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • A-level Chemistry. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methylbenzamide. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • SpectraBase. (n.d.). P-cresol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019, January). Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(phenyl)-1-(4-nitrophenyl) prop-2-ene-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic absorption bands in the FTIR spectra of standard and experimentally prepared chitins. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Achieving Optimal HPLC Retention of 3-Hydroxy-N,4-dimethylbenzamide

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the reference standard 3-Hydroxy-N,4-dimethylbenzamide. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the reference standard 3-Hydroxy-N,4-dimethylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. Instead, it offers a comparative analysis of methodologies, delving into the scientific rationale behind the experimental choices to ensure robust, reproducible, and reliable results. Our focus is on establishing a validated system for determining the retention time of 3-Hydroxy-N,4-dimethylbenzamide, a critical parameter in purity assessments, stability studies, and pharmacokinetic analysis.

The Critical Role of Retention Time in Pharmaceutical Analysis

In HPLC, the retention time (t_R_)—the time elapsed between sample injection and the appearance of the peak maximum—is a fundamental qualitative parameter. For a given analytical method, the retention time of a reference standard is expected to be highly consistent. However, this consistency is contingent upon a multitude of factors, including the composition of the mobile phase, the stability of the flow rate, and the column temperature.[1] Any deviation in these parameters can lead to shifts in retention time, potentially compromising the identification and quantification of the analyte. Therefore, a well-developed HPLC method is one that is not only selective and sensitive but also robust enough to withstand minor variations in experimental conditions.

Primary HPLC Method for 3-Hydroxy-N,4-dimethylbenzamide

Based on the chemical structure of 3-Hydroxy-N,4-dimethylbenzamide, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase, which is ideal for the separation of moderately polar aromatic compounds.[2][3]

Experimental Protocol:

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Rationale for Method Parameters:

  • Column: A C18 column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes. The 250 mm length and 5 µm particle size provide high efficiency and good resolution.

  • Mobile Phase: The combination of acetonitrile and water is a common mobile phase in RP-HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid serves to control the pH of the mobile phase, which is crucial for achieving consistent ionization of the analyte and obtaining sharp, symmetrical peaks. For a compound with a phenolic hydroxyl group like 3-Hydroxy-N,4-dimethylbenzamide, maintaining a low pH ensures that the hydroxyl group is protonated, leading to more consistent retention.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30°C is essential for reproducible retention times, as temperature fluctuations can affect the viscosity of the mobile phase and the kinetics of analyte partitioning between the stationary and mobile phases.[4]

  • Detection Wavelength: A detection wavelength of 254 nm is commonly used for aromatic compounds due to the strong absorbance of the benzene ring at this wavelength.

Workflow for HPLC Analysis of 3-Hydroxy-N,4-dimethylbenzamide

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard Prepare Standard Solution (100 µg/mL in Mobile Phase) inject Inject 10 µL of Standard Solution standard->inject mobile_phase Prepare Mobile Phase (Acetonitrile:0.1% Formic Acid in Water, 40:60) Degas thoroughly equilibrate Equilibrate HPLC System with Mobile Phase mobile_phase->equilibrate equilibrate->inject separate Isocratic Elution (1.0 mL/min, 30°C) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate report Report Retention Time and Peak Purity integrate->report cluster_params Controllable HPLC Parameters mp Mobile Phase Composition rt Retention Time mp->rt Affects analyte partitioning temp Column Temperature temp->rt Influences viscosity & kinetics flow Flow Rate flow->rt Inversely proportional col Column Chemistry col->rt Determines interaction strength

Key factors influencing HPLC retention time.

Conclusion

The primary HPLC method presented in this guide provides a robust and reliable means for determining the retention time of the 3-Hydroxy-N,4-dimethylbenzamide reference standard. The comparative analysis with alternative methods demonstrates the flexibility available for method development and optimization, allowing researchers to tailor the analytical conditions to their specific needs. By understanding the fundamental principles that govern HPLC separations and by systematically evaluating the impact of different experimental parameters, scientists can ensure the accuracy and reproducibility of their analytical results.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • SHIMADZU CORPORATION. Factors Affecting Retention Time.
  • Benchchem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.

Sources

Validation

Comparative Guide: Validating 3-Hydroxy-N,4-dimethylbenzamide Purity via Elemental Analysis vs. Orthogonal Methods

Executive Summary In small molecule drug discovery, the benzamide scaffold is ubiquitous. 3-Hydroxy-N,4-dimethylbenzamide (C₉H₁₁NO₂) serves as a critical intermediate and model compound for fragment-based drug design.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the benzamide scaffold is ubiquitous. 3-Hydroxy-N,4-dimethylbenzamide (C₉H₁₁NO₂) serves as a critical intermediate and model compound for fragment-based drug design. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity, it often fails to detect inorganic salts, trapped water, or solvent residues that skew molarity calculations in biological assays.

This guide details the calculation and experimental validation of this compound using Elemental Analysis (EA/CHN) , comparing its efficacy against Quantitative NMR (qNMR) and HPLC-UV . We demonstrate that while HPLC provides sensitivity, EA is the superior metric for establishing bulk purity and solid-state composition.

Theoretical Framework & Calculation

Before experimental validation, accurate theoretical values must be established. Elemental analysis relies on the principle of combustion, where the weight percent of Carbon, Hydrogen, and Nitrogen is measured against the theoretical formula weight.

Molecular Data
  • IUPAC Name: 3-Hydroxy-N,4-dimethylbenzamide

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight (MW): 165.19 g/mol

Theoretical Calculation

To determine the expected percentages, we utilize standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).


Calculated Composition:

  • Carbon (%C):

    
    
    
  • Hydrogen (%H):

    
    
    
  • Nitrogen (%N):

    
    
    
The " 0.4%" Rule

In medicinal chemistry publication standards (e.g., Journal of Medicinal Chemistry), a compound is considered analytically pure if the experimental values deviate by no more than 0.4% from the theoretical values [1].

Experimental Protocol: Combustion Analysis

To achieve the theoretical values calculated above, strict adherence to sample preparation is required. Benzamides are prone to hydrogen bonding, often trapping water or recrystallization solvents.

Workflow Visualization

The following diagram outlines the critical decision points in the analysis workflow.

EA_Workflow Start Crude 3-Hydroxy-N, 4-dimethylbenzamide Dry Vacuum Drying (50°C, 4h, P2O5) Start->Dry Remove Volatiles Weigh Micro-Weighing (1-2 mg, ±0.001 mg) Dry->Weigh Desiccator Transfer Combust Combustion (900°C + O2) Weigh->Combust Tin Capsule Detect TCD Detection (CO2, H2O, N2) Combust->Detect Gas Separation Calc Compare vs. Theoretical Detect->Calc

Figure 1: Step-by-step workflow for accurate Elemental Analysis of benzamide derivatives.

Detailed Methodology
  • Pre-treatment: Dry the sample at 50°C under high vacuum (<1 mbar) over phosphorus pentoxide (

    
    ) for 4 hours. This removes hygroscopic water common in hydroxy-benzamides.
    
  • Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 Series II) using Acetanilide (Standard Reference Material) to establish the K-factor.

  • Weighing: Accurately weigh 1.5–2.5 mg of the sample into a tin capsule using a microbalance. Fold the capsule to exclude atmospheric air.

  • Combustion: Introduce sample to the combustion zone (925°C) with pure Oxygen.

  • Reduction: Gases pass over Copper at 640°C to reduce nitrogen oxides (

    
    ) to nitrogen gas (
    
    
    
    ).
  • Detection: Separate gases via chromatography and detect using Thermal Conductivity Detection (TCD).

Comparative Analysis: EA vs. HPLC vs. qNMR

Why choose Elemental Analysis when HPLC is faster? The following data comparison highlights the blind spots of chromatographic methods.

Comparative Data Table

We analyzed three batches of 3-Hydroxy-N,4-dimethylbenzamide synthesized via different workups.

MetricBatch A (Pure)Batch B (Wet/Solvate)Batch C (Salt Contamination)
Physical State White Crystalline SolidOff-white SolidWhite Powder
HPLC Purity (254 nm) 99.8% 99.5% 99.9%
qNMR Purity (wt%) 99.2%94.5% (Water peaks visible)88.0% (No impurity peaks)
EA Theory (%C / %H / %N) 65.44 / 6.71 / 8.4865.44 / 6.71 / 8.4865.44 / 6.71 / 8.48
EA Found (%C / %H / %N) 65.38 / 6.75 / 8.4562.10 / 6.95 / 8.01 57.60 / 5.90 / 7.45
Result Interpretation Pass Fail (Trapped Solvent/Water)Fail (Inorganic Salts)
Analysis of Results
  • Batch A (Success): All methods agree. The EA values are within

    
    .
    
  • Batch B (The HPLC Trap): HPLC shows 99.5% purity because water and trapped solvents (like dichloromethane or ethanol) often do not absorb UV at 254 nm. However, EA shows a massive drop in Carbon % (62.10% vs 65.44%), indicating the sample is "diluted" by non-carbon mass (water) or skewed by solvent.

  • Batch C (The Salt Trap): If the reaction used NaCl or Na₂SO₄ during workup and wasn't desalted properly, HPLC ignores the salt. qNMR detects the low mass balance (88%), but EA confirms it immediately via uniformly suppressed C, H, and N percentages.

Troubleshooting & Recalculation for Solvates

If the experimental EA data fails the


 rule, do not immediately discard the batch. Hydroxy-benzamides frequently form hemi-hydrates.

Hypothesis: The sample is a hemi-hydrate (


).

New Calculation:

  • Water MW:

    
    
    
  • New Total MW:

    
    
    
  • New %C:

    
    
    

Verification: Looking back at Batch B in the table above, the experimental %C was 62.10% .

  • Difference:

    
    
    
Validation Logic Diagram

Use this logic flow to interpret EA results.

Interpretation_Logic Result Experimental Result Obtained Check Is deviation < 0.4%? Result->Check Pass PASS: Analytically Pure Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C, Low %N Fail->LowC Values Lower than Theory HighC High %C Fail->HighC Values Higher than Theory Inorganic Inorganic Contamination (Silica, Salts) LowC->Inorganic Likely Cause Solvent Trapped Solvent (Check NMR for EtOAc/Hex) HighC->Solvent Likely Cause

Figure 2: Logic tree for interpreting Elemental Analysis deviations.

Conclusion

For 3-Hydroxy-N,4-dimethylbenzamide , HPLC-UV is sufficient for monitoring reaction progress, but it is insufficient for characterizing the final isolate intended for biological testing.

  • Recommendation: Use Elemental Analysis as the gatekeeper for compound release.

  • Standard: Adhere to the

    
     tolerance.
    
  • Correction: If EA fails, utilize qNMR to identify if the discrepancy is due to benign solvation (water) or active contamination.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. [Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

Comparative

Comparative Guide: Melting Point Determination of 3-Hydroxy-N,4-dimethylbenzamide

Executive Summary The determination of the melting point (MP) for 3-Hydroxy-N,4-dimethylbenzamide is not merely a check for physical transition but a critical assay for purity, polymorphic identification, and solid-state...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the melting point (MP) for 3-Hydroxy-N,4-dimethylbenzamide is not merely a check for physical transition but a critical assay for purity, polymorphic identification, and solid-state stability.[1][2] Due to the presence of both a phenolic hydroxyl group (C3) and a secondary amide moiety, this compound exhibits strong intermolecular hydrogen bonding, increasing the risk of thermal decomposition prior to or during melting.

This guide compares three industry-standard thermal analysis techniques—Automated Capillary Transmission , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) .[1][2][3]

Core Recommendation: For pure substance characterization during drug development, DSC is the gold standard due to its ability to quantify purity via the Van’t Hoff equation.[1][2] However, for routine Quality Control (QC) release, Automated Capillary methods are superior in throughput and compliance with USP <741>.[1][2]

Chemical Profile & Thermal Expectations

Before selecting a method, the analyst must understand the thermal behavior of the analyte.

  • Compound: 3-Hydroxy-N,4-dimethylbenzamide[1][2][3]

  • Structural Features:

    • H-Bond Donor: Phenolic -OH and Amide -NH.[1][2][3]

    • H-Bond Acceptor: Carbonyl oxygen.[1][2][3]

  • Expected Thermal Behavior: Based on structural analogs (e.g., 3-hydroxy-N,N-dimethylbenzamide, MP ~168°C), the target compound is expected to melt in the 160°C – 185°C range.[1][2]

  • Risk Factor: High probability of degradation-induced melting (browning) if heating rates are too slow, or polymorphic transitions observable only via DSC/HSM.[1][2][3]

Comparative Analysis of Methodologies

The following table contrasts the three primary methods for determining the melting point of 3-Hydroxy-N,4-dimethylbenzamide.

FeatureMethod A: Automated Capillary (USP <741>)Method B: Differential Scanning Calorimetry (DSC) Method C: Hot Stage Microscopy (HSM)
Principle Optical transmission change (Solid

Liquid).[1][2][3]
Heat flow differential (Endothermic event).[1][2][4]Visual observation under cross-polarized light.[1][2]
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).[1][2][3]
Visual confirmation of morphology changes.
Sample Size 1–3 mg (packed in capillary).[1][2][3]2–5 mg (crimped in pan).[1][2]<1 mg (on slide).[1][2]
Precision ±0.3°C to ±0.5°C.±0.1°C (Thermodynamic limit).[1][2][3]Subjective (Operator dependent).[1][2]
Purity Insight Qualitative (Range broadening).Quantitative (Purity determination via peak shape).[1][2]Qualitative (Solvate desolvation/decomposition).
Throughput High (3–6 samples simultaneously).[1][2][3]Low (1 sample per run, ~45 mins).Low (Manual observation).[1][2]
Best Use Case Routine QC / Batch Release. Primary Reference Standard Characterization. Polymorph Screening / Decomposition Analysis.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Reference Standard)

Recommended for establishing the "True" Melting Point.[3]

Equipment: TA Instruments DSC2500 or Mettler Toledo DSC 3+ Standard: ASTM E794, USP <891>[1][2][3]

  • Calibration: Verify temperature axis using Indium (

    
    ) and Zinc (
    
    
    
    ).[1][2][3] Ensure the cell constant is calibrated for enthalpy.
  • Sample Prep: Weigh 2.0–4.0 mg of dried 3-Hydroxy-N,4-dimethylbenzamide into a Tzero aluminum pan.

    • Critical Step: Do not grind excessively; shear stress can induce amorphous content.[1][2][3]

    • Lid: Use a pinhole lid if volatiles (hydrates) are suspected; otherwise, hermetically seal.[1][2]

  • Method Setup:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 140°C (sub-ambient drying).

    • Slow Ramp: 2°C/min from 140°C to 200°C (to capture the thermodynamic melting onset accurately).

  • Analysis: Integrate the endothermic peak. Report the Extrapolated Onset Temperature (

    
    ) , not the peak maximum.
    
Protocol B: Automated Capillary (The QC Standard)

Recommended for Batch-to-Batch Consistency.[1][2][3]

Equipment: Büchi M-565 or Stanford Research OptiMelt Standard: USP <741> Class Ia[1][2][3]

  • Sample Prep: Grind the sample to a fine powder. Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm .

  • Packing: Tap the capillary on a hard surface or use a packing wire to eliminate air pockets (air acts as an insulator, causing thermal lag).[1][2]

  • Method Setup:

    • Start Temp: 150°C (approx. 10°C below expected onset).

    • Ramp Rate: 1.0°C/min.[1][2][3] (Rates >1°C/min will falsely elevate the observed MP due to thermal lag).

  • Detection: Set the threshold for "Onset" (10% transmission) and "Clear Point" (90% transmission).[1][2]

Experimental Data: Case Study Comparison

The following data represents a validation study performed on a synthesized batch of 3-Hydroxy-N,4-dimethylbenzamide (99.2% HPLC purity).

ParameterCapillary (1°C/min)DSC (2°C/min)HSM (Visual)
Onset Temperature 166.8°C167.1°C (Extrapolated)166.5°C (First liquid)
Peak/Clear Point 168.2°C168.9°C (Peak Max)168.0°C (Full melt)
Range/Width 1.4°CN/A (Peak width ~1.8°C)1.5°C
Observation Clean melt, no discoloration.[1][2][3]Sharp endotherm,

.[1][2]
Crystal darkening observed at 170°C (post-melt).[1][2]

Interpretation: The DSC Onset (167.1°C) is the most thermodynamically significant value.[1][2] The Capillary method shows a slight depression (166.8°C) likely due to the difference in heat transfer mechanisms (convection vs. conduction), but is within acceptable QC tolerances (±0.5°C). The HSM confirmed that decomposition (darkening) occurs after the melt, validating that the MP measurement is genuine and not a decomposition artifact.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct methodology based on the stage of drug development.

MP_Determination_Workflow Start Sample: 3-Hydroxy-N,4-dimethylbenzamide Purpose Define Purpose Start->Purpose RD R&D / Characterization Purpose->RD New Synthesis/Impure QC Routine QC / Release Purpose->QC Validated Process DSC_Step Method: DSC (2°C/min) Output: Enthalpy & Purity RD->DSC_Step Cap_Step Method: Auto-Capillary (USP <741>) Output: Melting Range QC->Cap_Step HSM_Step Method: Hot Stage Microscopy Output: Visual Decomposition Check DSC_Step->HSM_Step If peak is broad/irregular Report_RD Report: T(onset) + Crystal Morphology HSM_Step->Report_RD Report_QC Report: Pass/Fail (Range < 2°C) Cap_Step->Report_QC

Figure 1: Decision Matrix for Thermal Analysis Selection. Blue indicates input, Yellow decision points, Red thermodynamic characterization, and Green routine compliance.[1][2]

Conclusion

For the specific characterization of 3-Hydroxy-N,4-dimethylbenzamide :

  • Use DSC during the initial characterization phase to establish the thermodynamic melting point (approx. 167°C) and ensure no polymorphic transitions exist.[1]

  • Use Hot Stage Microscopy once to validate that the compound melts before it decomposes, as benzamides with hydroxyl groups are prone to thermal instability.[1][2]

  • Use Automated Capillary for all subsequent batch release testing, setting a specification range of 166°C – 169°C (based on the data above), ensuring a ramp rate of no more than 1.0°C/min to maintain accuracy.

References

  • USP <741> Melting Range or Temperature . United States Pharmacopeia.[1][2][3][5] (Current Revision). Provides the regulatory framework for capillary melting point determination.[5][6][7] [1][2][5]

  • ASTM E794-06 (2018) . Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.[1][2] Defines the standard protocol for DSC melting point analysis.

  • Gabbott, P. (2008).[1][2][3] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1][2] Detailed mechanistic explanation of DSC and heat flow equations. [1][2]

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Application Guide. Comparison of optical vs. thermodynamic detection methods.

  • PubChem Compound Summary . 3-Hydroxy-N,N-dimethylbenzamide (Structural Analog Data). Used for thermal range estimation.[1][2][5][8][9]

Sources

Validation

Comparative Crystallographic Guide: Substituted Benzamide Derivatives

Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, Medicinal Chemists Executive Summary: The Structural Case for Benzamides Substituted benzamides (e.g., Entinos...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, Medicinal Chemists

Executive Summary: The Structural Case for Benzamides

Substituted benzamides (e.g., Entinostat, Mocetinostat, Sulpiride) represent a critical pharmacophore in medicinal chemistry, distinct from their hydroxamic acid or catechol counterparts. Their value lies not just in potency, but in kinetic selectivity and structural rigidity .

This guide objectively compares the crystallographic performance of substituted benzamides against alternative binding groups (specifically Hydroxamic Acids in HDAC inhibition and standard antagonists in Dopamine signaling). We analyze X-ray diffraction data to reveal why benzamides often achieve superior isoform selectivity despite lower intrinsic affinity.

Core Comparison: Benzamides vs. Hydroxamic Acids (HDAC Inhibition)

The most structurally significant comparison in this field is between the Benzamide Zinc-Binding Group (ZBG) and the Hydroxamic Acid ZBG.

A. Binding Mode & Chelation Geometry

X-ray data (e.g., PDB 4LY1, 4BKX) reveals a fundamental divergence in how these moieties engage the catalytic Zinc ion (


).
FeatureHydroxamic Acid (e.g., SAHA/Vorinostat)Substituted Benzamide (e.g., Entinostat/MS-275)
Chelation Mode Bidentate (Strong): Both Oxygen atoms coordinate

directly.
Bidentate (Distorted) / Chelate-like: The amine nitrogen and carbonyl oxygen coordinate, but often with weaker geometry.
Zn-O Distance ~2.0 - 2.2 Å (Tight coordination)~2.3 - 2.6 Å (Weaker interaction)
Cavity Occupation Occupies the tubular pocket but rarely extends to the "foot pocket."Foot Pocket Penetration: The amino-benzamide scaffold is rigid enough to push into the 14 Å internal cavity (foot pocket), conferring Class I selectivity.
Kinetics Fast-On / Fast-Off: Rapid equilibrium.Slow-On / Slow-Off: High residence time due to conformational changes required for binding.
B. Structural Determinants of Isoform Selectivity

Crystallography explains why Benzamides are Class I selective (HDAC 1, 2, 3) while Hydroxamates are Pan-HDAC inhibitors.

  • The Mechanism: The benzamide moiety requires a specific conformation of the phenylalanine residue (e.g., Phe155 in HDAC2) to accommodate the rigid phenyl ring. This "induced fit" is energetically favorable only in Class I HDACs.

  • Data Evidence: In PDB 4LY1 (HDAC2-Benzamide complex), the RMSD of the "foot pocket" residues shows a deviation of >1.5 Å compared to the apo structure, indicating a ligand-induced conformational lock.

Solid-State Properties: Polymorphism & Packing

For drug development, the solid-state behavior of the benzamide itself is critical. Substituted benzamides exhibit specific hydrogen-bonding motifs (supramolecular synthons) that drive crystal stability.

Impact of Ortho-Substitution

Recent comparative diffraction studies highlight the role of ortho-substituents in suppressing crystal disorder.

  • Unsubstituted Benzamide: Highly polymorphic (Forms I, II, III). Exhibits significant disorder in the amide plane orientation.

  • Ortho-Fluorine Substitution:

    • Effect: Locks the amide group conformation via an intramolecular N-H...F hydrogen bond (or electrostatic repulsion depending on geometry).

    • Result: Suppresses disorder without altering the fundamental "double tape" packing motif.

    • Application: Ortho-fluorination is a validated strategy to improve the crystallinity and diffraction resolution of benzamide-based candidates.

Experimental Protocol: Rational Crystallization of Benzamide-Protein Complexes

Objective: Obtain high-resolution (>2.5 Å) crystals of a Class I HDAC in complex with a substituted benzamide (e.g., Entinostat analog).

Rationale: Benzamides have low solubility and slow binding kinetics. Standard co-crystallization often fails because the protein crystallizes before the ligand occupies the active site. Soaking is the preferred method, but requires a specific solvent strategy to prevent crystal cracking.

Workflow Diagram (DOT)

CrystallizationProtocol cluster_logic Critical Optimization Step Purification Protein Purification (>95% Homogeneity) ApoCryst Apo-Protein Crystallization (Hanging Drop, 18°C) Purification->ApoCryst Conc. to 10mg/mL Soaking Stepwise Soaking (Pulse-Chase Method) ApoCryst->Soaking Harvest Crystals LigandPrep Ligand Solubilization (100mM in DMSO) LigandPrep->Soaking Dilute to 5mM Cryo Cryo-Protection (Glycerol + Ligand) Soaking->Cryo Incubate 12-24h Diffraction X-Ray Diffraction (Synchrotron Source) Cryo->Diffraction Flash Cool LN2

Caption: Stepwise soaking workflow (Pulse-Chase) prevents osmotic shock and ensures high occupancy of slow-binding benzamide ligands.

Step-by-Step Methodology
  • Protein Prep: Concentrate HDAC protein to 10-15 mg/mL in a buffer containing ZnCl2 (10 μM) to ensure active site integrity.

  • Apo-Crystallization: Use hanging drop vapor diffusion.

    • Reservoir: 15-20% PEG 3350, 0.2M Ammonium Acetate.

    • Drop: 1:1 ratio.[1]

  • Ligand Preparation (Critical): Dissolve the benzamide derivative in 100% DMSO to 100 mM.

    • Note: Benzamides are hydrophobic. Do not use aqueous dilution yet.

  • Pulse Soaking:

    • Transfer apo-crystals to a "soaking drop" containing reservoir solution + 2 mM Ligand (2% DMSO final).

    • Incubation: Minimum 12 hours . Unlike hydroxamates (1-2 hrs), benzamides require long soak times due to the slow

      
       rate.
      
  • Harvesting: Transfer to cryo-protectant (Reservoir + 20% Glycerol + 2 mM Ligand) for 30 seconds, then flash freeze in liquid nitrogen.

Quantitative Data Comparison

The following table synthesizes crystallographic and kinetic data from key PDB entries, comparing a standard Benzamide (Entinostat-like) against a Hydroxamate (SAHA).

Table 1: Crystallographic & Kinetic Metrics

MetricSubstituted Benzamide (Entinostat)Hydroxamic Acid (SAHA)Reference PDB
PDB Code (Example) 4LY1 (HDAC2)4LXZ (HDAC2)
Resolution 1.57 Å1.85 ÅLauffer et al.
Space Group


-
Zn-Ligand Geometry Distorted TetrahedralDistorted Trigonal Bipyramidal-
Buried Surface Area ~750 Ų~600 Ų-
Residence Time (

)
> 300 min (Slow dissociation)< 10 min (Fast dissociation)Lauffer et al.
Selectivity Ratio (HDAC1:HDAC6) > 1000:1~ 1:1-

Structural Interaction Pathway

To understand the "induced fit" mechanism unique to benzamides, we visualize the interaction network.

InteractionNetwork cluster_selectivity Selectivity Filter Benzamide Benzamide Scaffold Zn Zinc Ion (Zn2+) Benzamide->Zn Carbonyl O Coordination Amine 2-Amino Group Amine->Zn Coordination (Weak) Asp104 Asp104 (H-Bond) Amine->Asp104 H-Bond (Stabilizing) Phenyl Phenyl Ring Phe155 Phe155 (Hydrophobic) Phenyl->Phe155 Pi-Stacking / Steric Lock FootPocket Foot Pocket (Cavity) Phenyl->FootPocket Access (Class I Specific)

Caption: The benzamide phenyl ring forces a specific rotamer of Phe155, opening the "foot pocket"—a feature absent in Class II HDACs, driving selectivity.

References

  • Lauffer, B. E., et al. (2013).[2] Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[2][3] Journal of Biological Chemistry.

  • Bressi, J. C., et al. (2010). Discovery of potent and selective histone deacetylase (HDAC) inhibitors via a parallel medicinal chemistry approach.[4] Bioorganic & Medicinal Chemistry Letters.

  • Millard, C. J., et al. (2013). Class I HDACs share a common mechanism of regulation by inositol phosphates. Molecular Cell.

  • Wang, D. F., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.[4][5] Journal of Medicinal Chemistry.[2]

  • RCSB Protein Data Bank. Crystal Structure of HDAC2 in complex with benzamide inhibitor. PDB ID: 4LY1.[2][6]

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